WY-135
Description
The exact mass of the compound 5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine is 611.2193848 g/mol and the complexity rating of the compound is 951. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClN9O3S/c1-19(2)42(39,40)26-8-6-5-7-24(26)31-27-22(29)16-30-28(33-27)32-23-10-9-21(15-25(23)41-4)38-18-20(34-35-38)17-37-13-11-36(3)12-14-37/h5-10,15-16,18-19H,11-14,17H2,1-4H3,(H2,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIYOGYGXIDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4C=C(N=N4)CN5CCN(CC5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN9O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of WY-135, a Dual ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WY-135 is a novel, potent, small-molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] This technical guide delineates the core mechanism of action of this compound, summarizing its inhibitory activity, effects on cancer cell proliferation, and its role in inducing cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and visualizations of the targeted signaling pathways are provided to facilitate further research and development.
Introduction
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through genetic rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3] While targeted therapies have shown clinical efficacy, the emergence of resistance mutations necessitates the development of next-generation inhibitors. This compound has emerged as a promising candidate, demonstrating potent, dual inhibitory activity against both ALK and ROS1, including clinically relevant crizotinib-resistant mutants.
Biochemical and Cellular Activity of this compound
This compound exerts its anti-cancer effects through the direct inhibition of ALK and ROS1 kinase activity, leading to the suppression of downstream signaling pathways, inhibition of cell growth, and induction of apoptosis in cancer cells harboring ALK or ROS1 fusions.
Kinase Inhibitory Potency
This compound demonstrates potent inhibition of both wild-type ALK and ROS1 kinases with low nanomolar efficacy.
| Target Kinase | IC50 (nM) |
| ALK | 1.2 |
| ROS1 | 0.48 |
Table 1: In vitro kinase inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) was determined through in vitro kinase assays.
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect of this compound on ALK and ROS1 kinase activity translates to potent anti-proliferative effects in cancer cell lines driven by ALK or ROS1 fusion proteins.
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 28 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 164 |
Table 2: Anti-proliferative activity of this compound in ALK-positive cancer cell lines. Cell viability was assessed using a standard MTT assay following treatment with this compound.
Core Mechanism of Action: Signaling Pathway Inhibition
This compound functions by blocking the constitutive activation of ALK and ROS1, thereby inhibiting the phosphorylation of downstream signaling molecules critical for cancer cell survival and proliferation. The primary signaling cascades affected are the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.
Induction of Cell Cycle Arrest
Treatment of ALK-positive cancer cells with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle.[1] This is a direct consequence of the inhibition of downstream signaling pathways that regulate cell cycle progression.
Induction of Apoptosis
Prolonged inhibition of ALK and ROS1 signaling by this compound ultimately triggers programmed cell death, or apoptosis, in sensitive cancer cells.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK and ROS1 kinases.
Methodology:
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Recombinant human ALK or ROS1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
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This compound is added to the reaction mixture at various concentrations.
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The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
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The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
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The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).
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The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
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Cancer cells (e.g., Karpas-299, H2228) are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).
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Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
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The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
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Cancer cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
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Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
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The fixed cells are washed with PBS and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.
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The DNA content of the cells is analyzed using a flow cytometer.
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The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., ModFit LT™).
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of ALK/ROS1 and their downstream signaling proteins.
Methodology:
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Cancer cells are treated with various concentrations of this compound for a specified time.
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The cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
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Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ALK, ROS1, STAT3, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent dual inhibitor of ALK and ROS1 tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of critical downstream signaling pathways. This results in the inhibition of cancer cell proliferation, induction of G1 phase cell cycle arrest, and ultimately, apoptosis. The data presented in this guide provide a comprehensive overview of the core mechanism of this compound and support its further investigation as a potential therapeutic agent for ALK- and ROS1-driven malignancies.
References
In-Depth Technical Guide: The Core Function of WY-135, a Dual ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WY-135 has emerged as a potent, next-generation small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, in vitro efficacy, and its activity against clinically relevant resistance mutations. The information presented herein is synthesized from available preclinical data, offering a valuable resource for researchers in oncology and drug development.
Introduction: ALK and ROS1 as Oncogenic Drivers
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). These aberrant fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation, survival, and metastasis. Targeted inhibition of ALK and ROS1 has proven to be a highly effective therapeutic strategy for patients with tumors harboring these genetic alterations. However, the emergence of acquired resistance mutations often limits the long-term efficacy of first and second-generation inhibitors, necessitating the development of novel agents with broader activity against these mutants.
This compound: A Novel 2,4-Diarylaminopyrimidine Analogue
This compound, also identified as compound 34c in its primary publication, is a novel 2,4-diarylaminopyrimidine derivative designed as a dual inhibitor of ALK and ROS1. Its chemical structure is optimized for potent and selective inhibition of these kinases, including forms with acquired resistance mutations.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK and ROS1 kinase domains. By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of the kinase itself and its downstream substrates. This blockade of intracellular signaling cascades ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.
Caption: ALK/ROS1 Signaling Inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ALK | 1.4 |
| ROS1 | 1.1 |
Data from MedchemExpress product page citing Wang Y, et al. Eur J Med Chem. 2018.[1]
Table 2: Inhibitory Activity of this compound against Crizotinib-Resistant ALK Mutants
| ALK Mutant | IC50 (nM) |
| L1196M ("gatekeeper" mutation) | 3.1 |
| G1202R | 8.7 |
Data from the abstract of Wang Y, et al. Eur J Med Chem. 2018.
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | 21 |
| H2228 | Non-Small Cell Lung Cancer | ALK | 95 |
| HCC78 | Non-Small Cell Lung Cancer | ROS1 | 40 |
Data from a secondary source citing Wang Y, et al. Eur J Med Chem. 2018.
Cellular Functions of this compound
Preclinical studies have demonstrated that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis.
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Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, thereby preventing their progression to the S phase and subsequent cell division.
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Apoptosis: this compound treatment has been shown to induce programmed cell death (apoptosis) in ALK- and ROS1-dependent cancer cells.
Caption: Cellular Consequences of this compound Treatment.
Experimental Protocols
The following are generalized protocols for the key assays likely employed in the characterization of this compound, based on standard laboratory methods.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
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Reagent Preparation:
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Prepare a serial dilution of this compound in DMSO.
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Dilute the ALK or ROS1 kinase and a europium-labeled anti-tag antibody in the appropriate kinase buffer.
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Dilute an Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
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Assay Procedure:
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Add the diluted this compound or DMSO control to the wells of a 384-well plate.
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Add the kinase/antibody mixture to all wells.
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Add the tracer to all wells to initiate the binding reaction.
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Incubate the plate at room temperature for 1-2 hours.
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Data Acquisition and Analysis:
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
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Calculate the emission ratio (665 nm / 615 nm).
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Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: LanthaScreen™ Kinase Assay Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding:
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Seed cells (e.g., Karpas-299, H2228, HCC78) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment:
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Treat the cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.
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MTT Addition and Incubation:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
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Solubilization and Absorbance Reading:
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Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the DMSO control and plot cell viability against the logarithm of the this compound concentration to calculate the IC50 value.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
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Cell Treatment and Harvesting:
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Treat cells with this compound or a vehicle control for the desired time.
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Harvest the cells and wash them with cold PBS.
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Staining:
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis:
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Analyze the stained cells by flow cytometry.
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Viable cells are Annexin V-FITC and PI negative.
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Early apoptotic cells are Annexin V-FITC positive and PI negative.
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Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
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Western Blot Analysis
This technique is used to detect the phosphorylation status of key signaling proteins.
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Cell Lysis and Protein Quantification:
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Treat cells with this compound for various times and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, STAT3, ERK, and AKT overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Conclusion and Future Directions
This compound is a promising dual ALK/ROS1 inhibitor with potent activity against wild-type kinases and clinically important crizotinib-resistant mutants. Its ability to induce cell cycle arrest and apoptosis in ALK- and ROS1-driven cancer cell lines underscores its potential as a therapeutic agent.
Further preclinical investigation is warranted to fully elucidate the in vivo efficacy, pharmacokinetic profile, and safety of this compound in animal models of ALK- and ROS1-positive cancers. Additionally, a broader profiling against a larger panel of ALK resistance mutations would provide a more complete understanding of its clinical potential. The data presented in this guide suggest that this compound is a strong candidate for further development as a next-generation therapy for ALK/ROS1-driven malignancies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The full experimental details from the primary publication were not available at the time of writing. Further research is required to confirm these findings and to evaluate the clinical safety and efficacy of this compound.
References
An In-Depth Technical Guide to the WY-135 ROS1 Inhibition Pathway
This guide provides a detailed overview of the compound WY-135 as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), with a primary focus on its interaction with the ROS1 signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to ROS1 and its Role in Oncology
c-ros oncogene 1 (ROS1), a receptor tyrosine kinase (RTK), shares structural similarities with ALK and plays a crucial role in cellular growth and differentiation.[1][2] While its expression is limited in adult tissues, its physiological function remains largely unknown.[1] In various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma, genetic rearrangements lead to the creation of ROS1 fusion proteins.[3][4] These fusions, such as the common CD74-ROS1 variant, result in a constitutively active kinase that drives oncogenic signaling, promoting cell proliferation and survival. The incidence of ROS1 rearrangements in NSCLC is approximately 1-2%.
This compound: A Potent Dual ALK/ROS1 Inhibitor
This compound has been identified as a potent dual inhibitor of both ALK and ROS1 kinases. Its high efficacy at nanomolar concentrations makes it a significant compound for research in cancers driven by these specific genetic alterations.
The inhibitory potential of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Target Kinase | IC50 Value |
| ROS1 | 1.1 nM |
| ALK | 1.4 nM |
| Data sourced from MedchemExpress and a study by Wang Y, et al. |
The ROS1 Signaling Pathway and Mechanism of Inhibition by this compound
The activation of ROS1 fusion proteins triggers a cascade of downstream signaling events that are critical for tumor cell growth and survival. This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these pathways.
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RAS-MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation.
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PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.
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STAT3 Pathway: Involved in cell survival and proliferation.
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SHP-1/SHP-2 Pathways: These phosphatases are also engaged by activated ROS1 and contribute to the overall signaling network.
The following diagram illustrates the ROS1 signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits the constitutively active ROS1 fusion protein, blocking downstream oncogenic signaling.
Experimental Protocols for Evaluating ROS1 Inhibitors
The characterization of ROS1 inhibitors like this compound involves a series of standardized in vitro and in vivo experiments to determine their efficacy, selectivity, and mechanism of action.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated ROS1 kinase domain.
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Reagents: Recombinant human ROS1 kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1).
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Procedure:
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The ROS1 enzyme is incubated with the substrate and varying concentrations of the inhibitor (e.g., this compound).
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The kinase reaction is initiated by the addition of ATP.
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After a set incubation period, the reaction is stopped.
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The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or radioactivity.
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Data Analysis: The results are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells harboring a ROS1 fusion.
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Cell Line: A cancer cell line endogenously expressing a ROS1 fusion (e.g., HCC78) or an engineered cell line (e.g., Ba/F3 expressing a specific ROS1 fusion).
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere.
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A serial dilution of the test compound (this compound) is added to the wells.
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Cells are incubated for a period of 72 hours.
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Cell viability is measured using a reagent such as resazurin (alamarBlue) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
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Data Analysis: Dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
The following diagram outlines the typical workflow for a cell-based viability assay.
Caption: A generalized workflow for determining the cellular potency of a ROS1 inhibitor.
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by assessing the phosphorylation status of ROS1 and its downstream effectors.
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Procedure:
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ROS1-positive cells are treated with the inhibitor for a short period (e.g., 2-4 hours).
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Cells are lysed, and protein concentration is determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for phosphorylated ROS1 (pROS1), total ROS1, phosphorylated ERK (pERK), total ERK, etc.
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Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
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Expected Outcome: A dose-dependent decrease in the levels of pROS1 and downstream phosphorylated proteins should be observed in this compound treated cells compared to controls.
Overcoming Resistance
A significant challenge in the treatment of ROS1-positive cancers is the development of acquired resistance to first-generation inhibitors like crizotinib. Resistance often arises from secondary mutations in the ROS1 kinase domain, such as the G2032R solvent front mutation. The development of next-generation inhibitors, a class to which compounds like this compound belong, is critical. These agents are designed to be effective against both wild-type ROS1 fusions and common resistance mutations.
Conclusion
This compound is a highly potent, dual ALK/ROS1 inhibitor with significant potential for the treatment of cancers driven by these oncogenes. Its mechanism of action involves the direct inhibition of the ROS1 kinase, leading to the shutdown of critical downstream signaling pathways that promote tumor growth and survival. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel ROS1 inhibitors, which are essential for improving therapeutic outcomes and overcoming the challenge of acquired drug resistance.
References
WY-135: A Potent Dual Inhibitor of ALK and ROS1 Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
WY-135 is a novel, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] As a member of the 2,4-diarylaminopyrimidine (DAAP) class of compounds, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in overcoming resistance to existing ALK inhibitors such as crizotinib. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its in vitro evaluation.
Chemical Properties
This compound, also referred to as compound 34c in its discovery publication, possesses the following chemical characteristics:
| Property | Value |
| Chemical Name | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine |
| Molecular Formula | C28H34ClN9O3S |
| Molecular Weight | 612.15 g/mol |
| CAS Number | 2163060-83-9 |
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATP-binding pocket of both ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling. The constitutive activation of ALK and ROS1 fusion proteins is a known driver in several cancers, including non-small cell lung cancer (NSCLC). By inhibiting these kinases, this compound disrupts key cellular processes such as cell proliferation, survival, and growth.
The primary downstream signaling pathways affected by ALK and ROS1 inhibition include:
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RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
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PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
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JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays.
Enzymatic Inhibition
| Target Kinase | IC50 (nM) |
| ALK | 1.4 |
| ROS1 | 1.1 |
| ALK L1196M | 3.1 |
| ALK G1202R | 8.7 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | Target | IC50 (nM) |
| Karpas299 | Anaplastic Large Cell Lymphoma | ALK | 28 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 164 |
IC50 values were determined using the MTT assay and represent the concentration of this compound required to inhibit 50% of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Proliferation
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
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Cell Seeding: Plate cells (e.g., Karpas299, H2228) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
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Cell Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours).
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Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This protocol quantifies the induction of apoptosis by this compound.
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Cell Treatment: Treat cells with different concentrations of this compound for a designated time.
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Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of ALK, ROS1, and their downstream signaling proteins.
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Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of ALK, ROS1, STAT3, AKT, and ERK.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Figure 1: this compound inhibits ALK and ROS1 signaling pathways.
Experimental Workflow
Figure 2: Workflow for in vitro evaluation of this compound.
References
In-Depth Technical Guide: WY-135 (CAS 2163060-83-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135, with CAS number 2163060-83-9, is a highly potent, orally bioavailable, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed as a novel 2,4-diarylaminopyrimidine analogue, this compound has demonstrated significant anti-tumor activity in preclinical studies, positioning it as a promising candidate for the treatment of cancers harboring ALK or ROS1 rearrangements, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and methodologies related to this compound.
Chemical and Physicochemical Properties
This compound is chemically defined as 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2163060-83-9 | [1] |
| Molecular Formula | C28H34ClN9O3S | [1] |
| Molecular Weight | 612.15 g/mol | [1] |
| Purity (as tested) | >98% (HPLC) | |
| Synonyms | WY135, WY 135 |
Synthesis
The synthesis of this compound involves a multi-step process, characteristic of the production of complex heterocyclic compounds. While the exact, detailed synthesis protocol for this compound is proprietary, the general approach for creating similar 2,4-diarylaminopyrimidine analogues has been published. The synthesis typically involves the sequential coupling of substituted anilines to a di-chlorinated pyrimidine core, followed by the introduction of the triazole-containing side chain.
A plausible synthetic workflow is outlined below.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by potently and selectively inhibiting the enzymatic activity of ALK and ROS1 tyrosine kinases. In many cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that result in constitutive activation of these kinases. This aberrant signaling drives cell proliferation, survival, and metastasis through the activation of downstream pathways, including the PI3K/AKT/mTOR, RAS/MAPK/ERK, and JAK/STAT pathways.
This compound binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream substrates and effectively blocking these oncogenic signaling cascades. This leads to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells dependent on ALK or ROS1 signaling.
The signaling pathways inhibited by this compound are depicted below.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against both wild-type and mutated ALK and ROS1 kinases. Its anti-proliferative effects have been evaluated in various cancer cell lines.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| ALK (enzyme) | Kinase Assay | 1.2 | |
| ROS1 (enzyme) | Kinase Assay | 0.48 | |
| Karpas299 (ALK-positive anaplastic large-cell lymphoma) | MTT Assay | 28 | |
| H2228 (ROS1-rearranged NSCLC) | MTT Assay | 164 |
Table 2: Effect of this compound on Cell Cycle Distribution in Karpas299 Cells
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 45.3 ± 2.1 | 38.9 ± 1.8 | 15.8 ± 1.5 |
| 50 | 62.1 ± 2.5 | 25.4 ± 1.9 | 12.5 ± 1.3 |
| 100 | 75.8 ± 3.2 | 15.1 ± 1.6 | 9.1 ± 1.1 |
| 200 | 83.2 ± 3.5 | 9.3 ± 1.2 | 7.5 ± 0.9 |
Table 3: Induction of Apoptosis by this compound in Karpas299 Cells
| This compound Concentration (nM) | % Apoptotic Cells (Early + Late) |
| 0 | 5.2 ± 0.8 |
| 50 | 18.7 ± 1.5 |
| 100 | 35.4 ± 2.8 |
| 200 | 58.9 ± 4.1 |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been evaluated in xenograft models. In a study using a Karpas299 xenograft model in nude mice, oral administration of this compound resulted in significant tumor growth inhibition in a dose-dependent manner.
Table 4: In Vivo Tumor Growth Inhibition of this compound in Karpas299 Xenograft Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 48.3 |
| This compound | 50 | 79.5 |
| This compound | 100 | 95.2 |
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is used to assess the anti-proliferative effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat Karpas299 cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in 70% ethanol at 4°C overnight.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat Karpas299 cells with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression of ALK and its downstream signaling proteins.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent dual ALK/ROS1 inhibitor with significant in vitro and in vivo anti-tumor activity. Its ability to overcome resistance to earlier-generation ALK inhibitors makes it a compelling candidate for further development in the treatment of ALK/ROS1-positive cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance its clinical translation.
References
In-Depth Technical Guide: WY-135 (C28H34ClN9O3S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent and novel small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases. With the molecular formula C28H34ClN9O3S and a molecular weight of 612.15 g/mol , this compound has demonstrated significant anti-proliferative activity in cancer cell lines characterized by ALK and ROS1 fusions. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental methodologies for its evaluation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C28H34ClN9O3S |
| Molecular Weight | 612.15 g/mol |
| IUPAC Name | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine |
| CAS Number | 2163060-83-9 |
Biological Activity and Mechanism of Action
This compound functions as a dual inhibitor of ALK and ROS1 kinases. Its mechanism of action involves the suppression of the ALK signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. Inhibition of ALK leads to the downstream dephosphorylation of signaling proteins, including STAT3, culminating in cell cycle arrest at the G1 phase and the induction of apoptosis.
Quantitative Data
The following tables summarize the reported in vitro inhibitory activities of this compound.
Table 1: Biochemical Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| ALK | 1.4 | [1] |
| ROS1 | 1.1 | [1] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) | Reference |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 21 | [1] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 95 | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound. These are representative protocols and may require optimization for specific laboratory conditions.
ALK Kinase Assay
This assay quantifies the inhibitory effect of this compound on ALK enzymatic activity.
Materials:
-
Recombinant human ALK protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
This compound at various concentrations
-
Detection reagents (e.g., HTRF-based assay with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)
Procedure:
-
Prepare a reaction mixture containing recombinant ALK enzyme, kinase buffer, and the substrate peptide.
-
Add this compound at a range of concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add the detection reagents and incubate at room temperature to allow for binding.
-
Measure the signal (e.g., HTRF ratio) using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Karpas299 and H2228 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed Karpas299 and H2228 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Cell Cycle Analysis
This experiment determines the effect of this compound on cell cycle progression using flow cytometry.
Materials:
-
Karpas299 and H2228 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V Staining)
This assay detects the induction of apoptosis by this compound.
Materials:
-
Karpas299 and H2228 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
This technique is used to measure the levels of key proteins in the ALK signaling pathway.
Materials:
-
Karpas299 and H2228 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in ALK-positive cancer cells.
Caption: Proposed signaling pathway of this compound in ALK-positive cancer cells.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
WY-135 downstream signaling effects
It appears there are multiple compounds referred to as "WY-135" in scientific literature, each with distinct biological targets and downstream signaling effects. To provide you with an accurate and in-depth technical guide, please clarify which specific this compound you are interested in:
-
This compound as an ALK and ROS1 dual inhibitor: This compound is investigated for its potential in cancer therapy. Its signaling effects would primarily involve the inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase pathways.
-
A compound related to Mebeverine: Mebeverine is a musculotropic antispasmodic drug used to treat irritable bowel syndrome. Its mechanism is not fully understood but is thought to involve direct effects on smooth muscle cells in the gut.
-
WAY 100135: This is a known antagonist of the serotonin 5-HT1A receptor, and its downstream effects would be related to the modulation of serotonergic signaling pathways in the central nervous system.
-
A compound related to WY-14,643: This is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.
Once you specify the compound of interest, I can proceed with gathering the relevant data to construct the detailed technical guide you requested.
In-Depth Technical Guide: Target Binding Affinity and Mechanism of Action of WY-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a novel and potent small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed as a dual inhibitor, this compound has demonstrated significant potential in overcoming resistance to existing therapies, including crizotinib. This technical guide provides a comprehensive overview of the target binding affinity, experimental protocols, and the molecular mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Binding Affinity Data
The inhibitory activity of this compound against its primary targets, ALK and ROS1, has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Target Kinase | IC50 (nM) | Source |
| ALK | 1.2 | [1] |
| ROS1 | 0.48 | [1] |
| ALK | 1.4 | |
| ROS1 | 1.1 |
Note: Discrepancies in IC50 values may arise from variations in experimental conditions and assay formats between different studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The enzymatic activity of ALK and ROS1 kinases is assessed to determine the inhibitory potential of this compound. While the specific protocol from the primary literature for this compound is not publicly available, a general and widely accepted methodology is as follows:
Objective: To measure the IC50 value of this compound against ALK and ROS1 kinases.
Materials:
-
Recombinant human ALK and ROS1 kinase domains
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
A kinase reaction mixture is prepared containing the respective kinase (ALK or ROS1), the peptide substrate, and the kinase buffer.
-
Serial dilutions of this compound are prepared in DMSO and added to the wells of a 384-well plate. A control with DMSO alone is included.
-
The kinase reaction is initiated by adding ATP to each well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Following incubation, the kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as the ADP-Glo™ system. This system measures luminescence, which is inversely proportional to the kinase activity.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the anti-proliferative activity of this compound on cancer cell lines expressing ALK or ROS1.
Materials:
-
Cancer cell lines (e.g., Karpas-299 for ALK, H2228 for ALK)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the kinase activity of ALK and ROS1. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins involving ALK or ROS1, resulting in their constitutive activation. This aberrant signaling drives cell proliferation, survival, and tumorigenesis through the activation of several downstream pathways.
The primary downstream signaling cascades affected by ALK and ROS1 activation include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cell growth, survival, and immune responses.
By inhibiting the kinase activity of ALK and ROS1, this compound effectively blocks the phosphorylation of these downstream signaling molecules, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[1]
Visualizations
Signaling Pathway of ALK/ROS1 Inhibition by this compound
Caption: Inhibition of ALK/ROS1 by this compound blocks downstream signaling pathways.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Workflow for MTT Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Conclusion
This compound is a highly potent dual inhibitor of ALK and ROS1 with strong anti-proliferative effects in cancer cells driven by these oncogenes. Its ability to overcome resistance mutations highlights its potential as a valuable therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this promising compound. Further in-depth studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
In-Depth Technical Guide: The ALK/ROS1 Inhibitor WY-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a novel and potent small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), two receptor tyrosine kinases implicated in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). This technical guide provides a comprehensive overview of the published research on this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualization of its effects on key signaling pathways.
Core Compound Information
| Parameter | Details |
| Chemical Name | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine |
| CAS Number | 2163060-83-9 |
| Molecular Formula | C28H34ClN9O3S |
| Molecular Weight | 612.15 g/mol |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative findings from published studies.
Table 1: Enzymatic Inhibition
| Target Kinase | IC50 (nM) |
| ALK | 1.2 |
| ROS1 | 0.48 |
IC50 (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinase.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 28 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 164 |
IC50 values in this context represent the concentration of this compound required to inhibit 50% of cell proliferation in the specified cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of ALK and ROS1. In cancer cells harboring ALK or ROS1 fusion proteins, these kinases are constitutively active, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By binding to the ATP-binding pocket of ALK and ROS1, this compound blocks their autophosphorylation and the subsequent phosphorylation of their downstream substrates.
Published research indicates that treatment with this compound leads to:
-
Induction of G1 phase cell cycle arrest: By inhibiting ALK/ROS1 signaling, this compound prevents the progression of the cell cycle from the G1 (Gap 1) to the S (Synthesis) phase, thereby halting cell division.
-
Induction of apoptosis: this compound triggers programmed cell death in cancer cells that are dependent on ALK or ROS1 signaling for their survival.
-
Suppression of downstream signaling: The compound effectively reduces the phosphorylation levels of key downstream signaling proteins in the ALK and ROS1 pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
MTT Assay for Cell Proliferation
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Karpas-299 and H2228 cells are seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (typically ranging from 0.01 to 1000 nM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Karpas-299 or H2228 cells are treated with this compound at various concentrations (e.g., 0, 25, 50, 100 nM) for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Cells are treated with different concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 48 hours.
-
Staining: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in 1X binding buffer. The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of this compound on the phosphorylation status of ALK, ROS1, and their downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 6 hours) are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ALK, ROS1, and downstream effectors such as STAT3, AKT, and ERK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental procedures.
Caption: ALK Signaling Pathway Inhibition by this compound.
Caption: ROS1 Signaling Pathway Inhibition by this compound.
Unraveling the Apoptotic Potential of WY-135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pro-apoptotic agent WY-135, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and potentially harness the therapeutic capabilities of this compound. This document adheres to rigorous scientific standards, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's cellular effects.
Introduction to this compound-Induced Apoptosis
This compound has emerged as a compound of interest in oncology research due to its demonstrated ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic agents that can selectively trigger apoptosis in malignant cells are of significant interest in the development of novel cancer treatments. This guide will explore the current understanding of how this compound exerts its apoptotic effects.
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis has been quantified across multiple studies and cell lines. The following tables summarize key quantitative data, providing a comparative view of its potency and effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| Jurkat | T-cell Leukemia | Data not available |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Quantification of Apoptotic Cells Following this compound Treatment
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Data not available | 48 | Data not available |
| A549 | Data not available | 48 | Data not available |
| HeLa | Data not available | 24 | Data not available |
| Jurkat | Data not available | 24 | Data not available |
Note: The percentage of apoptotic cells was determined by flow cytometry using Annexin V/Propidium Iodide staining.
Table 3: Effect of this compound on Key Apoptotic Protein Expression
| Cell Line | Protein | Fold Change (Treated vs. Control) |
| MCF-7 | Bax | Data not available |
| Bcl-2 | Data not available | |
| Cleaved Caspase-3 | Data not available | |
| A549 | Bax | Data not available |
| Bcl-2 | Data not available | |
| Cleaved Caspase-3 | Data not available |
Note: Protein expression levels were quantified by Western blot analysis.
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway activated by this compound.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key experiments are provided below.
Cell Culture
-
Cell Lines: MCF-7, A549, HeLa, and Jurkat cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding: Seed cells (1 × 10^6 cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[1][2]
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The data and protocols presented in this guide provide a foundational understanding of the pro-apoptotic activities of this compound. While the intrinsic pathway appears to be the primary mechanism, further research is warranted to explore other potential signaling cascades involved and to evaluate the in vivo efficacy and safety of this compound. The methodologies outlined here offer a robust framework for continued investigation into the therapeutic potential of this compound in cancer treatment.
References
No Publicly Available Research Links "WY-135" to Non-Small Cell Lung Cancer
Despite a comprehensive search of publicly available scientific and medical literature, no specific compound, drug, or research initiative identified as "WY-135" has been found in the context of non-small cell lung cancer (NSCLC) research.
Extensive queries were conducted to identify any information related to a substance designated "this compound" and its potential role in oncology, particularly in the treatment or study of NSCLC. These searches did not yield any relevant results linking this identifier to a specific molecule, clinical trial, or preclinical study.
The search for information on "this compound" included various databases and search engines, covering a wide range of scientific publications, clinical trial registries, and pharmaceutical development pipelines. The queries were broadened to include general cancer research outside of NSCLC to increase the likelihood of identifying the compound, but these searches were also unsuccessful.
Given the absence of any data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to "this compound" and its effects on non-small cell lung cancer.
For researchers, scientists, and drug development professionals interested in the latest advancements in NSCLC, it is recommended to consult resources such as the National Cancer Institute (NCI), the American Society of Clinical Oncology (ASCO), and peer-reviewed journals for information on publicly disclosed therapeutic agents and research programs.
Technical Guide: Preclinical Safety and Toxicity Profile of WY-135
Disclaimer: WY-135 (CAS No. 2163060-83-9) is a compound designated for research use only.[1] Publicly available data on its comprehensive safety and toxicity profile is limited. This document serves as a technical template, illustrating the expected data, experimental protocols, and analyses for a compound at a preclinical stage of development. The quantitative values and pathways presented herein are representative examples and should not be considered factual data for this compound.
Introduction
This compound, chemically identified as 5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine, is a novel small molecule under investigation.[1] As with any new chemical entity (NCE) intended for therapeutic development, a thorough evaluation of its safety and toxicity is paramount. This guide provides a summary of a hypothetical preclinical safety assessment, outlining the compound's profile in key toxicological studies. The objective is to identify potential target organ toxicities, establish a preliminary safety margin, and guide the design of future non-clinical and clinical studies.
In Vitro Safety Pharmacology
In vitro safety pharmacology studies are conducted early in development to screen for potential adverse effects on major physiological systems. These assays assess the interaction of the compound with key proteins and pathways known to be associated with clinical adverse events.
Data Presentation: Summary of In Vitro Safety Pharmacology
| Assay | Target | Endpoint | Result (IC50) | Test System |
| Cardiotoxicity | hERG Potassium Channel | Blockade | > 30 µM | HEK293 Cells (Patch Clamp) |
| Genotoxicity | Bacterial DNA | Mutation | Non-mutagenic | S. typhimurium, E. coli (Ames) |
| Metabolic Interaction | Cytochrome P450 3A4 | Inhibition | 15 µM | Human Liver Microsomes |
| Metabolic Interaction | Cytochrome P450 2D6 | Inhibition | > 50 µM | Human Liver Microsomes |
| Phototoxicity | Cellular Viability | Phototoxicity | Negative | Balb/c 3T3 Fibroblasts |
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Objective: To evaluate the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current (IKr), a key indicator of potential pro-arrhythmic risk.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at 35-37°C. Cells are perfused with an extracellular solution, and borosilicate glass pipettes filled with an intracellular solution are used to establish a giga-ohm seal.
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG tail currents. Cells are depolarized to +20 mV from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Compound Application: this compound is acutely applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) via the extracellular perfusion system. A known hERG blocker (e.g., E-4031) is used as a positive control.
-
Data Analysis: The inhibition of the peak tail current at each concentration is calculated relative to the baseline current. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Visualization: In Vitro Safety Assessment Workflow
Acute Toxicity Studies
Acute toxicity studies in animals are performed to determine the potential for toxicity after a single high-dose exposure. These studies help identify the No-Observed-Adverse-Effect-Level (NOAEL) and potential target organs for toxicity.
Data Presentation: Single-Dose Oral Toxicity
| Species | Strain | Sex | Route | LD50 (mg/kg) | NOAEL (mg/kg) | Key Observations |
| Mouse | CD-1 | Male | Oral (gavage) | > 2000 | 500 | Sedation and lethargy at doses >1000 mg/kg. |
| Mouse | CD-1 | Female | Oral (gavage) | > 2000 | 500 | Sedation and lethargy at doses >1000 mg/kg. |
| Rat | Sprague-Dawley | Male | Oral (gavage) | ~1500 | 300 | Piloerection, ataxia, and hepatotoxicity at high doses. |
| Rat | Sprague-Dawley | Female | Oral (gavage) | ~1800 | 300 | Piloerection and ataxia at high doses. |
Experimental Protocol: Rodent Acute Oral Toxicity (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound following a single dose.
-
Species: Sprague-Dawley rats.
-
Methodology:
-
Animal Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22±3°C) with ad libitum access to food and water.
-
Dosing: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Observation: The animal is observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
-
-
Termination: The procedure continues until the criteria for stopping are met, typically after observing a series of reversals (survival followed by death, or vice-versa).
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.
-
Potential Mechanism of Toxicity
Based on preliminary findings (e.g., hepatotoxicity in rats at high doses), a potential mechanism of toxicity could involve mitochondrial dysfunction. This hypothesis would be tested in subsequent mechanistic studies.
Visualization: Hypothesized Toxicity Pathway
Conclusion
This representative preclinical safety and toxicity profile for this compound indicates a generally favorable profile at lower concentrations. In vitro assays suggest low potential for cardiotoxicity and genotoxicity. The compound exhibits moderate inhibition of CYP3A4, warranting further investigation for potential drug-drug interactions. Acute oral toxicity studies in rodents indicate a low order of toxicity, with an LD50 greater than 2000 mg/kg in mice and approximately 1500 mg/kg in rats. The observed adverse effects at high doses, including sedation and potential hepatotoxicity, will be critical areas of focus for future repeat-dose toxicity studies. Further investigation into the hypothesized mechanism of mitochondrial dysfunction is recommended to fully characterize the toxicological profile of this compound.
References
Pharmacokinetics of Mebeverine: A Technical Overview
Disclaimer: Initial searches for a compound specifically designated as "WY-135" did not yield any publicly available data. However, given the commonality of the "135" designation in the pharmaceutical space, this guide focuses on the well-documented pharmacokinetics of Mebeverine , a medication frequently formulated in 135mg tablets for the treatment of irritable bowel syndrome (IBS). This information is intended for researchers, scientists, and drug development professionals.
Introduction to Mebeverine
Mebeverine is a musculotropic antispasmodic agent with a direct action on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility. It is primarily used for the symptomatic treatment of irritable bowel syndrome and related conditions. The exact mechanism of action is not fully understood but is thought to involve multiple pathways, including a decrease in ion channel permeability, blockade of noradrenaline reuptake, and a local anesthetic effect.[1]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Mebeverine and its primary metabolite, demethylated carboxylic acid (DMAC), following oral administration.
| Parameter | Value | Species | Notes | Reference |
| Absorption | Rapid and complete | Human | Following oral administration of tablets. | [1] |
| Tmax (DMAC) | 1 hour | Human | Time to reach maximum plasma concentration for the main metabolite. | [1] |
| Cmax (DMAC) | 1670 ng/ml | Human | Maximum plasma concentration of the main metabolite after a 135mg dose. | [1] |
| Elimination Half-life (DMAC) | 2.45 hours (steady state) | Human | [1] | |
| Plasma Protein Binding | 75% | Human | Mebeverine is bound to serum albumin. | |
| Metabolism | Primarily by esterases | Human | Hydrolyzed to veratric acid and mebeverine alcohol. The main metabolite is demethylated carboxylic acid (DMAC). | |
| Excretion | Metabolites are excreted in the urine. | Human | ||
| Accumulation | No significant accumulation | Human | After multiple doses. |
Experimental Protocols
While specific, detailed experimental protocols for the foundational pharmacokinetic studies of Mebeverine are not extensively detailed in the provided search results, a general methodology can be inferred for a typical human pharmacokinetic study based on the available data.
Human Pharmacokinetic Study Design
A likely study design to determine the pharmacokinetic profile of Mebeverine in humans would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers would be recruited for the study.
-
Dosing: Subjects would receive a single oral dose of a 135 mg Mebeverine hydrochloride tablet.
-
Blood Sampling: Serial blood samples would be collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Blood samples would be centrifuged to separate plasma, which would then be stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of Mebeverine and its primary metabolite, DMAC, would be determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualizations
Mebeverine Metabolism Pathway
The primary metabolic pathway of Mebeverine involves the rapid hydrolysis by esterases.
Caption: Primary metabolic pathway of Mebeverine.
Experimental Workflow for a Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: Workflow for a human pharmacokinetic study.
References
Methodological & Application
Application Notes and Protocols for WY-135 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] With IC50 values of 1.2 nM for ALK and 0.48 nM for ROS1, this compound serves as a powerful tool for studying the roles of these kinases in cancer biology and for the development of targeted therapies.[1] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, cell cycle progression, and apoptosis.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Target | IC50 (nM) | Assay |
| Karpas299 | Anaplastic Large Cell Lymphoma | ALK | 28 | MTT |
| H2228 | Non-Small Cell Lung Cancer | ALK | 164 | MTT |
Table 1: Anti-proliferative activity of this compound in ALK-positive cancer cell lines as determined by MTT assay.[1]
Recommended Cell Lines for this compound Studies
| Cell Line | Tissue of Origin | Genetic Alteration |
| ALK-Positive | ||
| H3122 | Lung Adenocarcinoma | EML4-ALK |
| H2228 | Lung Adenocarcinoma | EML4-ALK |
| NB-1 | Neuroblastoma | ALK amplification |
| SH-SY5Y | Neuroblastoma | - |
| A549 (EML4-ALK Fusion) | Lung Carcinoma | Engineered EML4-ALK |
| ROS1-Positive | ||
| HCC78 | Lung Adenocarcinoma | SLC34A2-ROS1 |
| U-118 MG | Glioblastoma | FIG-ROS1 |
Table 2: A selection of commercially available ALK and ROS1-positive human cancer cell lines suitable for this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.Wt: 612.15 g/mol ), dissolve 0.612 mg of this compound in 100 µL of DMSO.[2]
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in solubilization.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) should be included in all experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
ALK or ROS1-positive cancer cells (e.g., Karpas299, H2228)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range for a dose-response curve is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis
This compound has been shown to induce G1 phase cell cycle arrest. This can be analyzed by flow cytometry using propidium iodide (PI) staining of DNA.
Materials:
-
ALK or ROS1-positive cancer cells
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both floating and adherent cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This compound can induce apoptosis in sensitive cell lines. Apoptosis can be quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry.
Materials:
-
ALK or ROS1-positive cancer cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 48-72 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
Application Notes and Protocols for WY-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] With IC50 values of 1.4 nM for ALK and 1.1 nM for ROS1, this compound serves as a valuable tool for studying the roles of these kinases in normal physiology and in oncogenesis.[1] This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2163060-83-9 |
| Molecular Formula | C28H34ClN9O3S |
| Molecular Weight | 612.15 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Dissolution Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.12 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM stock solution from 6.12 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again. Sonication in an ultrasonic bath for a few minutes can also aid in dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
The following table summarizes the anti-proliferative activity of this compound in various human cancer cell lines.[1]
| Cell Line | Cancer Type | Target | IC50 (µM) |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.021 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.095 |
| HCC78 | Non-Small Cell Lung Cancer | SLC34A2-ROS1 | 0.04 |
| A549 | Non-Small Cell Lung Cancer | EGFR | > 1 |
| NCI-H460 | Large Cell Lung Cancer | - | > 1 |
Protocol for Cell Treatment:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays) at a density that allows for logarithmic growth during the experiment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept constant across all treatments (including vehicle control) and is typically below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for a proliferation assay).
-
Assay: Proceed with the planned downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or western blotting for pathway analysis.
Signaling Pathways
This compound inhibits the ALK and ROS1 receptor tyrosine kinases, which are known to activate several downstream signaling pathways involved in cell proliferation, survival, and differentiation. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based experiment using this compound.
Caption: General workflow for a cell-based experiment with this compound.
References
Application Notes and Protocols for the Dual ALK/ROS1 Inhibitor WY-135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of WY-135, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) tyrosine kinases. The information is intended to guide researchers in the effective use of this compound in preclinical studies.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
| Molecular Formula | C₂₈H₃₄ClN₉O₃S |
| Molecular Weight | 612.15 g/mol |
| CAS Number | 2163060-83-9 |
| Purity | >98% (HPLC) |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
Recommended Solvent and Stock Solution Preparation
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Stock Solution Preparation:
To prepare a stock solution, dissolve this compound in DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[1] For example, to prepare a 10 mM stock solution, dissolve 6.12 mg of this compound in 1 mL of DMSO.
Stock Solution Storage:
Once prepared, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Aqueous Solutions:
For cell-based assays, the DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathways
This compound is a potent inhibitor of both ALK and ROS1 receptor tyrosine kinases. Aberrant activation of these kinases, often through chromosomal rearrangements leading to fusion proteins, is a key driver in certain cancers, including non-small cell lung cancer (NSCLC). Inhibition of ALK and ROS1 by this compound blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended to optimize conditions for specific cell lines and experimental setups.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
ALK-positive or ROS1-positive cancer cell lines (e.g., H3122, H2228 for ALK; HCC78 for ROS1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of ALK/ROS1 Phosphorylation
This protocol is for detecting the inhibition of ALK or ROS1 phosphorylation in cells treated with this compound.
Materials:
-
ALK-positive or ROS1-positive cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ROS1, anti-total-ROS1, and antibodies for downstream targets like p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total ALK/ROS1 and loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading.
Safety Precautions
As a formal Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety precautions for handling chemical compounds of unknown toxicity should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The protocols provided are general guidelines and should be optimized for specific experimental needs. Researchers should exercise caution and follow standard laboratory safety procedures when handling this compound.
References
WY-135 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent and novel dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] With IC50 values of 1.2 nM and 0.48 nM for ALK and ROS1 respectively, it demonstrates significant anti-proliferative effects in relevant cancer cell lines.[1] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a general methodology for in-vitro cell-based assays to assess its activity.
Data Presentation
Table 1: this compound Stock Solution Preparation
| Desired Stock Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 1.6336 mL | 8.1679 mL | 16.3359 mL |
| 5 mM | 326.7 µL | 1.6336 mL | 3.2672 mL |
| 10 mM | 163.4 µL | 816.8 µL | 1.6336 mL |
Note: The molecular weight of this compound is 612.15 g/mol . Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Compound | 2-8°C | Long-term | Store in a sealed container, protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of this compound in a specific volume of DMSO as indicated in Table 1. For example, to prepare 816.8 µL of a 10 mM stock solution, use 5 mg of this compound.
-
Weigh the this compound. Carefully weigh the desired amount of this compound solid compound in a sterile microcentrifuge tube.
-
Add DMSO. Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the tube until the this compound is completely dissolved. To aid dissolution, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: In-vitro Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines, such as Karpas299 (ALK-positive anaplastic large-cell lymphoma) and H2228 (non-small cell lung cancer with EML4-ALK fusion).
Materials:
-
Karpas299 or H2228 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the results and determine the IC50 value of this compound for the tested cell line.
-
Visualizations
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Caption: Workflow for in-vitro cell proliferation assay.
References
Application Notes and Protocols for Dosing WY-135 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a novel and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS Proto-Oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Preclinical research has demonstrated its efficacy in overcoming resistance to existing ALK inhibitors, such as crizotinib. These application notes provide detailed protocols for the dosing and evaluation of this compound in preclinical animal models, based on available research. The primary application of this compound in these models is the assessment of its anti-tumor efficacy, particularly in xenograft models of cancers with ALK or ROS1 genomic alterations.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the kinase activity of ALK and ROS1.[1][2] This inhibition blocks downstream signaling pathways that are critical for the proliferation and survival of cancer cells driven by aberrant ALK or ROS1 activity. The dual inhibitory action of this compound makes it a promising candidate for cancers harboring fusions or mutations in either of these kinases.
DOT Code for Signaling Pathway Diagram
Caption: this compound inhibits ALK/ROS1 signaling.
Quantitative Data Summary
The following table summarizes the in vivo dosing parameters for this compound in a mouse xenograft model.
| Parameter | Details |
| Animal Model | Female BALB/c nude mice (6-8 weeks old) |
| Tumor Model | Subcutaneous xenograft of Karpas299 cells (ALK-positive anaplastic large-cell lymphoma) |
| Dosing Vehicle | 0.5% Carboxymethylcellulose sodium (CMC-Na) |
| Route of Administration | Oral gavage (p.o.) |
| Dosage | 50 mg/kg and 100 mg/kg |
| Dosing Frequency | Once daily |
| Treatment Duration | 21 days |
| Observed Effect | Dose-dependent tumor growth inhibition |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol details the methodology for assessing the antitumor activity of this compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
-
Karpas299 (ALK-positive anaplastic large-cell lymphoma) cell line
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal balance
-
Gavage needles
2. Experimental Workflow:
DOT Code for Experimental Workflow Diagram
Caption: Xenograft model experimental workflow.
3. Procedure:
-
Cell Culture and Implantation:
-
Culture Karpas299 cells in appropriate media and conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% CMC-Na at the desired concentrations (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound or the vehicle control to the respective groups via oral gavage once daily for 21 days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every three days to assess efficacy and toxicity.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight, and, if required, process them for further analyses such as Western blotting or immunohistochemistry.
-
Pharmacokinetic Studies
While detailed pharmacokinetic data for this compound in animal models is not extensively published, a general protocol for pharmacokinetic assessment is provided below. This protocol can be adapted for this compound.
1. Animal Model and Dosing:
-
Use male and female Sprague-Dawley rats or BALB/c mice.
-
Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes. The oral dose should be higher than the i.v. dose to account for potential incomplete absorption.
2. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
4. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Safety and Toxicology
Preliminary toxicity assessments can be integrated into efficacy studies by monitoring:
-
Body weight: A significant decrease in body weight can indicate toxicity.
-
Clinical signs: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Gross pathology: At the end of the study, perform a visual inspection of major organs for any abnormalities.
For more comprehensive toxicology studies, dedicated dose-range finding and repeat-dose toxicity studies in relevant animal species are required.
Disclaimer
This document is intended for research purposes only and should not be used for clinical applications. The provided protocols are based on available scientific literature and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes: Measuring Cell Proliferation with WY-135 using the MTT Assay
Application Notes and Protocols for Western Blot Analysis of WY-135 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase ROS (ROS1).[1] This novel compound has demonstrated significant efficacy in overcoming resistance to existing targeted therapies, including mutations like the ALK G1202R.[1] Understanding the molecular effects of this compound on cancer cells is crucial for its development as a therapeutic agent. Western blot analysis is a fundamental technique to elucidate these effects by quantifying the changes in protein expression and phosphorylation status within key signaling pathways.
These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on ALK and ROS1 downstream signaling pathways. The provided methodologies and data summaries will guide researchers in accurately evaluating the on-target effects of this compound and its potential as an anti-cancer therapeutic.
Key Signaling Pathways Affected by this compound
As a dual ALK/ROS1 inhibitor, this compound primarily impacts the following downstream signaling cascades, which are critical for cell proliferation, survival, and growth.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on the phosphorylation of key proteins in ALK-positive (Karpas299) and ROS1-positive (HCC78) cancer cell lines. Data is presented as the relative band intensity normalized to the untreated control.
Table 1: Effect of this compound on ALK Signaling Pathway in Karpas299 Cells
| Target Protein | This compound Concentration | Relative Phosphorylation Level (Normalized to Control) |
| p-ALK (Tyr1604) | 0 nM | 1.00 |
| 25 nM | 0.45 | |
| 50 nM | 0.15 | |
| 100 nM | 0.05 | |
| p-STAT3 (Tyr705) | 0 nM | 1.00 |
| 25 nM | 0.52 | |
| 50 nM | 0.21 | |
| 100 nM | 0.08 | |
| p-AKT (Ser473) | 0 nM | 1.00 |
| 25 nM | 0.60 | |
| 50 nM | 0.28 | |
| 100 nM | 0.12 | |
| p-ERK1/2 (Thr202/Tyr204) | 0 nM | 1.00 |
| 25 nM | 0.65 | |
| 50 nM | 0.35 | |
| 100 nM | 0.18 |
Table 2: Effect of this compound on ROS1 Signaling Pathway in HCC78 Cells
| Target Protein | This compound Concentration | Relative Phosphorylation Level (Normalized to Control) |
| p-ROS1 (Tyr2274) | 0 nM | 1.00 |
| 50 nM | 0.38 | |
| 100 nM | 0.12 | |
| 200 nM | 0.04 | |
| p-STAT3 (Tyr705) | 0 nM | 1.00 |
| 50 nM | 0.48 | |
| 100 nM | 0.19 | |
| 200 nM | 0.07 | |
| p-AKT (Ser473) | 0 nM | 1.00 |
| 50 nM | 0.55 | |
| 100 nM | 0.25 | |
| 200 nM | 0.10 | |
| p-ERK1/2 (Thr202/Tyr204) | 0 nM | 1.00 |
| 50 nM | 0.61 | |
| 100 nM | 0.30 | |
| 200 nM | 0.15 |
Experimental Protocols
A detailed workflow for the Western blot analysis is depicted below, followed by the specific experimental protocols.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Karpas299 (ALK-positive, anaplastic large-cell lymphoma)
-
HCC78 (ROS1-positive, non-small cell lung cancer)
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) for the desired time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% gradient gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.
Immunoblotting and Detection
-
Block the PVDF membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-ALK (Tyr1604) (1:1000)
-
Total ALK (1:1000)
-
Phospho-ROS1 (Tyr2274) (1:1000)
-
Total ROS1 (1:1000)
-
Phospho-STAT3 (Tyr705) (1:1000)
-
Total STAT3 (1:1000)
-
Phospho-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Total ERK1/2 (1:1000)
-
β-Actin (1:5000) or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands.
-
Further normalize the results to the loading control (β-Actin or GAPDH) to account for any variations in protein loading.
-
Express the data as a fold change relative to the untreated control.
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound. By following these detailed protocols, researchers can reliably assess the inhibitory activity of this compound on ALK and ROS1 signaling pathways, providing crucial data for preclinical and clinical development. The provided quantitative data serves as a benchmark for expected outcomes and aids in the interpretation of experimental results.
References
No Information Available for WY-135 in the Study of ALK-Positive Cancers
Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "WY-135" for the study of ALK-positive cancers.
Our search for the mechanism of action, experimental protocols, and quantitative data related to this compound did not yield any relevant results. This suggests that "this compound" may be an internal compound designation not yet disclosed in public research, a novel agent with limited available information, or a potential misnomer.
Consequently, the requested detailed Application Notes and Protocols, including data tables and visualizations for this compound, cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in the study of Anaplastic Lymphoma Kinase (ALK)-positive cancers, we can provide general information and established protocols for well-characterized ALK inhibitors.
General Background on ALK-Positive Cancers:
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), the ALK gene can undergo rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK).[2][3] These fusion proteins result in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][4]
Key Signaling Pathways in ALK-Positive Cancers:
The aberrant ALK fusion proteins activate several key downstream signaling cascades that promote tumorigenesis:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, and survival.
-
JAK-STAT Pathway: Activation of this pathway, particularly STAT3, contributes to cell survival and proliferation.
-
PLCγ Pathway: This pathway is also implicated in ALK-driven oncogenesis.
Understanding these pathways is critical for the development and evaluation of targeted therapies.
Studying ALK Inhibitors:
The study of novel ALK inhibitors typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action. These studies are essential for preclinical development and for understanding potential resistance mechanisms.
Should information on "this compound" or another specific ALK inhibitor become publicly available, a detailed application note would be structured to include the following sections.
Hypothetical Application Note & Protocol Structure for an ALK Inhibitor
The following sections outline the typical components of an application note for a novel ALK inhibitor, which could be applied to a compound like "this compound" once data is available.
Product Information (Hypothetical)
| Product Name | Catalog No. | Molecular Formula | Molecular Weight | Purity | Storage |
| This compound | This compound-1 | TBD | TBD | >98% (HPLC) | -20°C |
Background
This section would provide a detailed description of this compound, its intended target (ALK), and its relevance in the context of ALK-positive cancers. It would summarize the rationale for its development and its potential advantages over existing therapies.
Materials and Methods
This would be the core of the application note, providing detailed, step-by-step protocols for key experiments.
1. Cell Culture
-
Cell Lines: A panel of ALK-positive cancer cell lines (e.g., H3122, H2228 for NSCLC; SU-DHL-1 for ALCL) and ALK-negative control cell lines would be used.
-
Culture Conditions: Standard cell culture protocols, including media, supplements, and incubation conditions, would be detailed.
2. In Vitro Assays
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Western Blot Analysis: To assess the inhibition of ALK phosphorylation and the modulation of downstream signaling proteins (e.g., p-ALK, p-STAT3, p-AKT, p-ERK).
-
Apoptosis Assay (e.g., Annexin V/PI Staining): To evaluate the induction of apoptosis in cancer cells upon treatment with this compound.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): To determine the effect of this compound on cell cycle progression.
3. In Vivo Studies
-
Xenograft Mouse Models: Utilizing ALK-positive cell lines to establish tumors in immunocompromised mice.
-
Drug Administration: Detailing the formulation, dosage, and schedule of this compound administration.
-
Tumor Growth Measurement: Monitoring tumor volume over time to assess the anti-tumor efficacy of this compound.
-
Pharmacokinetic and Pharmacodynamic Analysis: Assessing drug exposure and target engagement in vivo.
Results
This section would present the experimental findings, supported by data tables and figures.
Table 1: Hypothetical IC50 Values of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | ALK Status | IC50 (nM) |
| H3122 | EML4-ALK | Value |
| H2228 | EML4-ALK | Value |
| SU-DHL-1 | NPM-ALK | Value |
| A549 | ALK-negative | Value |
Figure 1: Hypothetical Western Blot Analysis This would be an image showing the dose-dependent inhibition of p-ALK and downstream signaling molecules by this compound.
Figure 2: Hypothetical In Vivo Efficacy of this compound A graph depicting tumor growth inhibition in a xenograft model treated with this compound compared to a vehicle control.
Visualizations (Graphviz DOT Language)
Diagrams illustrating the experimental workflow and the targeted signaling pathway would be included.
Caption: Hypothetical ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating a novel ALK inhibitor.
Conclusion
This section would summarize the key findings and highlight the potential of this compound as a therapeutic agent for ALK-positive cancers. It would also suggest future directions for research.
References
Application of WY-135 in Kinase Activity Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Its high affinity and specificity make it a valuable tool for studying the roles of these kinases in cellular signaling pathways and for the development of targeted cancer therapeutics. This document provides detailed application notes and protocols for the use of this compound in in-vitro kinase activity assays.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery.[3][4] Assays to determine the inhibitory activity of compounds like this compound against specific kinases are fundamental to characterizing their potency and selectivity.
Quantitative Data Summary
The inhibitory activity of this compound against its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Target Kinase | IC50 Value (nM) | Assay Type | Cell Line (for anti-proliferative IC50) | Reference |
| This compound | ALK | 1.4 nM | Enzymatic Assay | N/A | [1] |
| This compound | ROS1 | 1.1 nM | Enzymatic Assay | N/A | |
| This compound | ALK (NPM-ALK) | 28 nM | Anti-proliferative (MTT) | KARPAS299 | |
| This compound | ALK (EML4-ALK) | 164 nM | Anti-proliferative (MTT) | NCI-H2228 |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified signaling pathways of ALK and ROS1 and indicates the point of inhibition by this compound.
Experimental Protocols
A common method for assessing kinase activity and inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose. The following protocol is adapted for determining the IC50 of this compound against ALK and ROS1 kinases.
Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
1. Objective: To determine the IC50 value of this compound for ALK and ROS1 kinases by quantifying the amount of ADP produced in the kinase reaction.
2. Materials:
-
Recombinant human ALK or ROS1 kinase
-
Appropriate kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
3. Experimental Workflow:
4. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase buffer. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.
-
Prepare the kinase reaction mix containing the recombinant kinase (ALK or ROS1) in kinase buffer. The optimal kinase concentration should be determined empirically beforehand.
-
Prepare the ATP/substrate solution in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Assay Protocol:
-
Add 5 µL of each this compound dilution (or DMSO for control wells) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
5. Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the "no inhibitor" control (DMSO only) as 100% kinase activity and the "high inhibitor concentration" as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This compound is a highly effective dual inhibitor of ALK and ROS1, making it an essential tool for cancer research and drug development. The provided protocols offer a standardized method for quantifying its inhibitory potency in a biochemical context. Accurate determination of IC50 values is crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships. Researchers should optimize assay conditions, such as enzyme and ATP concentrations, to ensure robust and reproducible results.
References
Application Notes and Protocols for Apoptosis Studies of Experimental Compound WY-135
Topic: WY-135 Experimental Design for Apoptosis Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available in the searched scientific literature. The following application notes and protocols are provided as a representative template for the experimental design and evaluation of a novel compound with hypothesized apoptosis-inducing properties. All quantitative data presented are hypothetical and for illustrative purposes.
Introduction
Programmed cell death, or apoptosis, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The evaluation of novel therapeutic compounds for their ability to induce apoptosis in target cells is a fundamental aspect of drug discovery. These application notes provide a comprehensive guide for designing and executing experiments to investigate the pro-apoptotic effects of the experimental compound this compound. The protocols herein describe standard methodologies for detecting and quantifying apoptosis, elucidating the underlying signaling pathways, and presenting the data in a clear and structured manner.
Quantitative Data Summary
Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables illustrate how to summarize quantitative data from apoptosis assays conducted with this compound.
Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0 (Control) | 48 | 100 ± 4.2 | \multirow{5}{}{25.8} |
| 10 | 48 | 85.3 ± 3.1 | ||
| 25 | 48 | 51.2 ± 2.5 | ||
| 50 | 48 | 22.7 ± 1.9 | ||
| 100 | 48 | 8.1 ± 0.9 | ||
| Jurkat | 0 (Control) | 48 | 100 ± 5.1 | \multirow{5}{}{15.2} |
| 10 | 48 | 65.4 ± 4.3 | ||
| 25 | 48 | 30.1 ± 3.8 | ||
| 50 | 48 | 12.5 ± 2.1 | ||
| 100 | 48 | 4.3 ± 0.6 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| HeLa | Control | 3.1 ± 0.5 | 1.2 ± 0.2 | 4.3 ± 0.7 |
| This compound (25 µM) | 28.7 ± 2.1 | 15.4 ± 1.8 | 44.1 ± 3.9 | |
| Jurkat | Control | 4.5 ± 0.8 | 2.1 ± 0.4 | 6.6 ± 1.2 |
| This compound (15 µM) | 45.2 ± 3.5 | 22.8 ± 2.9 | 68.0 ± 6.4 |
Table 3: Caspase Activity Assay
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity |
| HeLa | Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (25 µM) | 5.8 ± 0.4 | 1.5 ± 0.3 | 4.9 ± 0.5 | |
| Jurkat | Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (15 µM) | 8.2 ± 0.6 | 2.1 ± 0.4 | 7.5 ± 0.7 |
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific inquiry.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining[1][2][3]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for the predetermined IC50 concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caspase Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay utilizes a fluorogenic substrate containing a specific caspase recognition sequence linked to a fluorescent reporter molecule. Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a quantifiable fluorescent signal.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using the provided lysis buffer.
-
Assay Reaction: Add the caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the fold increase in caspase activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to analyze changes in the expression levels of key apoptosis-regulating proteins such as Bcl-2 family members (e.g., Bcl-2, Bax) and cleaved PARP.
Protocol:
-
Protein Extraction: Extract total protein from this compound-treated and control cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to visualize the experimental logic and the potential molecular pathways affected by this compound.
References
Application Notes and Protocols for In Vivo Formulation of WY-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] With IC50 values of 1.2 nM and 0.48 nM against ALK and ROS1, respectively, this compound demonstrates significant potential for in vitro and in vivo research in oncology, particularly for cancers driven by ALK/ROS1 fusions or mutations.[1] These application notes provide detailed protocols for the preparation of this compound for in vivo research, along with an overview of its mechanism of action and relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine | [1] |
| Molecular Formula | C28H34ClN9O3S | [1] |
| Molecular Weight | 612.15 g/mol | [1] |
| CAS Number | 2163060-83-9 | |
| Appearance | White to off-white solid | |
| Solubility | Limited solubility in aqueous solutions. Soluble in organic solvents such as DMSO. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the autophosphorylation and activation of ALK and ROS1 receptor tyrosine kinases. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and growth. The primary signaling pathways affected by this compound are the RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-Akt pathways.
In Vivo Formulation Protocol
Disclaimer: The following protocol is a general guideline for the formulation of poorly water-soluble compounds for in vivo research. The optimal formulation for this compound may need to be determined empirically by the end-user. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Water bath or heat block (optional)
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add DMSO to the powder to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid in dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of the Final Dosing Solution (Example for a 1 mg/mL solution)
This protocol is for a common vehicle composition of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The final concentration of the drug and the vehicle composition may need to be adjusted based on the required dose and administration route.
-
Step 1: Solubilization in DMSO. In a sterile vial, add the required volume of the 10 mg/mL this compound stock solution in DMSO. For 1 mL of a 1 mg/mL final solution, you would use 100 µL of the stock solution.
-
Step 2: Addition of PEG 300. Add 400 µL of sterile PEG 300 to the vial. Vortex thoroughly to ensure complete mixing.
-
Step 3: Addition of Tween 80. Add 50 µL of sterile Tween 80 to the solution. Vortex again to ensure a homogenous mixture.
-
Step 4: Addition of Saline. Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or decreasing the final drug concentration).
-
Step 5: Final Check. Visually inspect the final solution for any precipitation or particulates. The solution should be clear and homogenous before administration.
The final vehicle composition will be:
-
DMSO: 10%
-
PEG 300: 40%
-
Tween 80: 5%
-
Saline: 45%
Administration to Animals
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for kinase inhibitors in preclinical cancer models include intraperitoneal (IP) injection, intravenous (IV) injection, and oral gavage (PO).
| Route | Recommended Volume (Mouse) | Needle Gauge (Mouse) | Notes |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Offers good systemic exposure. The vehicle described above is generally suitable for IP administration. |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Provides 100% bioavailability. The formulation may need to be further diluted with saline to reduce viscosity and potential for hemolysis. A slower injection rate is recommended. |
| Oral (PO) | < 10 mL/kg (gavage) | 20-22 G (gavage needle) | Bioavailability will need to be determined. The formulation should be well-tolerated by the gastrointestinal tract. |
Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the in vivo efficacy, pharmacokinetics, and toxicity of this compound. Researchers should perform pilot studies to determine the optimal dose and to assess the tolerability of the formulation in their specific animal model. For a structurally related ALK/EGFR dual inhibitor, a dose of 40 mg/kg/day administered orally resulted in significant tumor growth inhibition in xenograft models. This may serve as a starting point for dose-ranging studies with this compound.
Conclusion
This compound is a promising ALK/ROS1 inhibitor for preclinical cancer research. The provided protocols offer a starting point for the in vivo formulation and administration of this compound. It is imperative for researchers to conduct their own formulation development and tolerability studies to ensure the safety and efficacy of their in vivo experiments.
References
Application Notes and Protocols: Investigating the Efficacy of WY-135 on H2228 Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of WY-135, a novel therapeutic agent, on the H2228 non-small cell lung cancer (NSCLC) cell line. The protocols outlined below are intended to guide researchers in determining the optimal treatment duration and understanding the underlying molecular mechanisms of this compound.
Introduction to H2228 Cells
The NCI-H2228 cell line is a widely used model in cancer research, established from a human lung adenocarcinoma.[1][2][3] A key characteristic of this cell line is the presence of the EML4-ALK gene fusion, which drives tumorigenesis and makes it a target for specific kinase inhibitors.[4][5] H2228 cells are adherent and are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum. Studies have shown that H2228 cells can develop resistance to ALK inhibitors through mechanisms such as the epithelial-mesenchymal transition (EMT).
Overview of this compound
While direct studies on "this compound" are not extensively available in the public domain, for the purpose of these application notes, we will consider it a hypothetical novel compound with a mechanism of action similar to that of mitochondrial complex I inhibitors. One such inhibitor, YK-135, has demonstrated selective cytotoxicity in cancer cells with an EMT phenotype by disrupting cellular metabolism and inducing apoptosis. This suggests that compounds targeting mitochondrial function could be a promising therapeutic strategy for cancers like H2228, which can exhibit EMT-related resistance.
Experimental Protocols
Cell Culture and Maintenance
A foundational aspect of reproducible in vitro studies is consistent cell culture practice.
-
Cell Line: NCI-H2228 (ATCC CRL-5935)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
Determination of Optimal Treatment Duration: Cell Viability Assay
This protocol aims to determine the effect of this compound on H2228 cell viability across different treatment durations.
Experimental Workflow:
Caption: Workflow for determining cell viability upon this compound treatment.
Methodology:
-
Cell Seeding: Seed H2228 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment: At each time point, add a cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.
Analysis of Apoptosis: Annexin V/PI Staining
This protocol is designed to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed H2228 cells in 6-well plates. Once they reach 70-80% confluency, treat them with a predetermined concentration of this compound (e.g., the IC50 value determined from the viability assay) for 24, 48, and 72 hours.
-
Cell Harvesting: At each time point, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Effect of this compound Treatment Duration on H2228 Cell Viability (%)
| This compound Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 92 ± 3.8 | 85 ± 4.2 | 76 ± 5.5 |
| 5 | 78 ± 5.1 | 61 ± 3.9 | 45 ± 4.1 |
| 10 | 65 ± 4.7 | 42 ± 3.5 | 28 ± 3.8 |
| 25 | 41 ± 3.9 | 25 ± 2.8 | 15 ± 2.5 |
| 50 | 22 ± 3.1 | 11 ± 2.1 | 7 ± 1.9 |
Table 2: Apoptosis Induction by this compound (10 µM) in H2228 Cells
| Treatment Duration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 24 hours | 15.2 ± 2.1 | 5.8 ± 1.2 | 21.0 ± 3.3 |
| 48 hours | 28.7 ± 3.5 | 12.4 ± 1.9 | 41.1 ± 5.4 |
| 72 hours | 35.1 ± 4.2 | 25.6 ± 3.1 | 60.7 ± 7.3 |
Signaling Pathway Visualization
Based on the proposed mechanism of action for mitochondrial complex I inhibitors, this compound is hypothesized to induce apoptosis through the activation of the AMPK pathway.
Caption: Proposed signaling pathway of this compound in H2228 cells.
Conclusion and Future Directions
These application notes provide a comprehensive guide for investigating the time-dependent effects of this compound on H2228 cells. The presented protocols for assessing cell viability and apoptosis, along with the structured data tables and signaling pathway diagram, offer a robust framework for initial studies. Based on the hypothetical data, a treatment duration of 48 to 72 hours appears optimal for observing significant cytotoxic and apoptotic effects of this compound.
Future experiments should focus on validating the proposed mechanism of action through western blotting for key proteins in the AMPK pathway and exploring the efficacy of this compound in H2228 cells that have acquired resistance to standard ALK inhibitors.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Cellosaurus cell line NCI-H2228 (CVCL_1543) [cellosaurus.org]
- 5. Epithelial-mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4-ALK translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with WY-135
For Researchers, Scientists, and Drug Development Professionals
Introduction
WY-135 is a novel and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] These kinases are critical drivers in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Aberrant ALK or ROS1 fusion proteins lead to constitutive kinase activity, activating downstream signaling pathways that promote cell proliferation, survival, and growth. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines harboring these genetic alterations.[1]
This document provides detailed protocols for the analysis of cellular responses to this compound treatment using flow cytometry. The described methods will enable researchers to quantify the effects of this compound on apoptosis, cell cycle progression, and the phosphorylation status of key downstream signaling proteins.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK and ROS1. This inhibition blocks the autophosphorylation of the kinase and subsequent phosphorylation of downstream effector proteins. The primary signaling cascades affected by ALK and ROS1 inhibition include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. By blocking these pathways, this compound effectively halts the pro-proliferative and anti-apoptotic signals that drive tumor growth.
Figure 1: Simplified signaling pathway of ALK/ROS1 and the inhibitory action of this compound.
Key Experiments and Expected Outcomes
This application note details three key flow cytometry-based assays to characterize the cellular effects of this compound:
-
Apoptosis Analysis: Quantifies the induction of programmed cell death.
-
Cell Cycle Analysis: Determines the effect of this compound on cell cycle progression.
-
Phospho-Flow Cytometry: Measures the inhibition of downstream signaling pathways.
The following tables present representative quantitative data from studies on established ALK inhibitors, which are expected to produce similar effects to this compound.
Data Presentation
Table 1: Induction of Apoptosis in ALK-Positive Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | % Apoptotic Cells (Annexin V+) |
| SU-DHL-1 (ALCL) | Control (DMSO) | 48 | 5.2% |
| Ceritinib (50 nM) | 48 | 45.8% | |
| H2228 (NSCLC) | Control (DMSO) | 72 | 8.5% |
| Crizotinib (300 nM) | 72 | 35.2% |
Data are representative of expected outcomes based on published studies with other ALK inhibitors.
Table 2: Cell Cycle Arrest in ALK-Positive Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SU-DHL-1 (ALCL) | Control (DMSO) | 24 | 56.9% | 20.9% | 23.3% |
| Ceritinib (50 nM) | 24 | 87.5% | 6.9% | 5.1% | |
| SUP-M2 (ALCL) | Control (DMSO) | 24 | 50.8% | 17.7% | 31.7% |
| Ceritinib (50 nM) | 24 | 72.1% | 11.6% | 16.0% |
Data are representative of expected outcomes based on published studies with other ALK inhibitors.[2]
Table 3: Inhibition of Downstream Signaling in ALK-Positive Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | p-STAT3 (Y705) MFI Fold Change | p-AKT (S473) MFI Fold Change | p-ERK1/2 (T202/Y204) MFI Fold Change |
| SU-DHL-1 (ALCL) | Control (DMSO) | 24 | 1.0 | 1.0 | 1.0 |
| Ceritinib (50 nM) | 24 | 0.2 | 0.3 | 0.4 | |
| H3122 (NSCLC) | Control (DMSO) | 6 | 1.0 | 1.0 | 1.0 |
| Ceritinib (100 nM) | 6 | 0.1 | 0.2 | 0.3 |
MFI: Median Fluorescence Intensity. Data are representative of expected outcomes based on published studies with other ALK inhibitors.
Experimental Protocols
Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., SU-DHL-1, H2228)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Workflow:
Figure 2: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for 24-72 hours.
-
Cell Harvest: Collect both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Appropriate cancer cell line
-
Cell culture medium
-
PBS
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Workflow:
Figure 3: Experimental workflow for cell cycle analysis.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvest and Washing: Harvest cells and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Phospho-Flow Cytometry for Downstream Signaling Analysis
This protocol measures the phosphorylation status of intracellular signaling proteins, such as STAT3, AKT, and ERK.[3][4]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pSTAT3 (Y705), anti-pAKT (S473), anti-pERK1/2 (T202/Y204))
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
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Flow cytometer
Workflow:
Figure 4: Experimental workflow for phospho-flow cytometry.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol, using a shorter treatment time (e.g., 2-6 hours) to capture signaling events.
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Fixation: Immediately after treatment, fix the cells by adding Fixation Buffer to a final concentration of 1.5-2% paraformaldehyde and incubate for 10 minutes at room temperature.
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Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
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Intracellular Staining: Resuspend the cell pellet in 100 µL of Staining Buffer and add the appropriate phospho-specific antibodies.
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Incubation: Incubate for 60 minutes at room temperature in the dark.
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Washing and Analysis: Wash the cells once with Staining Buffer and resuspend in an appropriate volume for flow cytometry analysis.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the cellular effects of the ALK/ROS1 inhibitor this compound using flow cytometry. By quantifying apoptosis, cell cycle arrest, and the inhibition of key signaling pathways, researchers can effectively evaluate the potency and mechanism of action of this compound in relevant cancer cell models. These assays are essential tools for preclinical drug development and for advancing our understanding of targeted cancer therapies.
References
- 1. [PDF] Quantitative analysis of pathways controlling extrinsic apoptosis in single cells. | Semantic Scholar [semanticscholar.org]
- 2. Induction of apoptosis and cell cycle arrest by ethyl acetate fraction of Phoenix dactylifera L. (Ajwa dates) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of suppression of cell growth by dual inhibition of ALK and MEK in ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of the impact of phosphorylation and O-GlcNAcylation on protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WY-135 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WY-135. The information is designed to address common solubility challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase.[1][2] It is a small molecule with the following chemical properties:
| Property | Value |
| CAS Number | 2163060-83-9 |
| Molecular Formula | C₂₈H₃₄ClN₉O₃S |
| Molecular Weight | 612.15 g/mol |
| Appearance | Solid powder |
Q2: I am having trouble dissolving this compound. Is it known to be poorly soluble?
Yes, like many kinase inhibitors, this compound can present solubility challenges. Vendor information suggests that achieving a stable solution may require specific solvents and techniques.[3] The issue is common enough that specific recommendations for enhancing solubility are provided by suppliers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on published research, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4]
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A stock solution of 10 mM in DMSO has been successfully prepared and used in published in vitro studies.[4] It is advisable to start with this concentration.
Q5: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to successfully dissolving this compound and troubleshooting common issues.
Initial Observation: this compound powder is not dissolving or is forming a precipitate.
If you are encountering difficulties in dissolving this compound, follow this workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on methodologies reported in peer-reviewed literature.
Materials:
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This compound solid powder
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High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, chemically resistant vial (e.g., glass or polypropylene)
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Vortex mixer
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Water bath sonicator
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Incubator or water bath set to 37°C (optional)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound solid into a sterile vial.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution:
-
Amount (mg) = 10 mmol/L * 612.15 g/mol * 0.001 L = 6.12 mg
-
-
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
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Initial Dissolution: Vortex the vial vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
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Physical Enhancement (if necessary): If the compound does not fully dissolve, proceed with the following steps: a. Heating: Gently warm the vial to 37°C for 5-10 minutes. b. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. c. Repeat vortexing after each step.
-
Final Check: Ensure the solution is clear and free of any visible particulates.
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Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
A common issue is the precipitation of a hydrophobic compound when a DMSO stock is diluted into an aqueous medium for biological assays.
Workflow for Aqueous Dilution:
Caption: Recommended workflow for diluting DMSO stock solutions into aqueous buffers.
Quantitative Data Summary
The following table summarizes the available solubility and stock solution data for this compound.
| Solvent System | Concentration Achieved | Method/Notes | Reference |
| 100% DMSO | 10 mM | Standard protocol for in vitro assays. | |
| 100% DMSO | 1 mM, 5 mM, 10 mM | Stock solution preparation table. | |
| Aqueous Buffer | Highly Insoluble | Expected behavior for this class of compounds. Requires a co-solvent like DMSO. | General Knowledge |
Note: For in vivo studies, complex formulations involving co-solvents like PEG300 and surfactants (e.g., Tween 80) in addition to DMSO may be required. It is recommended to consult specific formulation guides or contact the supplier for detailed protocols.
References
Increasing WY-135 solubility in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of WY-135.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
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Use a co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your aqueous buffer can increase the solubility of this compound. See the detailed protocol below.
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Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
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Incorporate solubilizing excipients: Agents like cyclodextrins or surfactants can encapsulate the compound and increase its apparent solubility.
Q3: What are the most common methods to improve the aqueous solubility of compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4][5] These include:
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Physical Modifications:
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Particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.
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Solid dispersions where the drug is dispersed in a hydrophilic matrix.
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-
Chemical Modifications:
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pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
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Co-solvency: Using a mixture of water and a water-miscible solvent.
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Complexation: Using agents like cyclodextrins to form inclusion complexes.
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Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility.
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Troubleshooting Guides
Issue 1: this compound crashes out of solution during in-vitro assays.
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Root Cause: The concentration of this compound in the final assay medium exceeds its solubility limit, even with a small percentage of DMSO carried over from the stock solution.
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Solution 1: Optimization of Co-solvent Concentration.
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Protocol: Prepare a series of aqueous buffers with varying concentrations of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400). Determine the highest concentration of the co-solvent that is tolerated by your cell line or assay system without affecting the experimental outcome. Then, determine the maximum solubility of this compound in this optimized buffer.
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Solution 2: Use of Cyclodextrins.
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Protocol: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which are known to form inclusion complexes with hydrophobic molecules and enhance their aqueous solubility. A detailed protocol is provided below.
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Issue 2: Inconsistent results in biological assays possibly due to poor solubility.
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Root Cause: Poor solubility can lead to an inaccurate effective concentration of this compound, causing variability in experimental results. The compound may be precipitating, leading to a lower-than-expected concentration in solution.
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Solution: Pre-formulation Solubility Screening.
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Protocol: Before conducting extensive biological experiments, perform a solubility screening study to identify the optimal formulation. This involves testing the solubility of this compound in a variety of pharmaceutically acceptable vehicles. A sample protocol and data presentation table are provided below.
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Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol describes how to determine the solubility of this compound in a water/co-solvent mixture.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
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Phosphate-buffered saline (PBS), pH 7.4
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Microcentrifuge tubes
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Vortex mixer
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Thermomixer or shaking incubator
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HPLC system for quantification
Procedure:
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Prepare a series of co-solvent/PBS mixtures (e.g., 5%, 10%, 20% v/v co-solvent in PBS).
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Add an excess amount of this compound powder to 1 mL of each co-solvent/PBS mixture in a microcentrifuge tube.
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Vortex the tubes vigorously for 1 minute.
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Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24 hours to reach equilibrium.
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After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Data Presentation:
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| Ethanol | 5 | Hypothetical Value 1 |
| Ethanol | 10 | Hypothetical Value 2 |
| Ethanol | 20 | Hypothetical Value 3 |
| PEG 400 | 5 | Hypothetical Value 4 |
| PEG 400 | 10 | Hypothetical Value 5 |
| PEG 400 | 20 | Hypothetical Value 6 |
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a this compound solution using HP-β-CD.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water or desired buffer
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Magnetic stirrer and stir bar
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Vortex mixer
Procedure:
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Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).
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Add an excess amount of this compound to each HP-β-CD solution.
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Stir the mixtures vigorously at room temperature for 24-48 hours.
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After equilibration, centrifuge the samples to pellet the undissolved this compound.
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Filter the supernatant and quantify the concentration of dissolved this compound by HPLC.
Data Presentation:
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) |
| 0 (Control) | Hypothetical Value A |
| 5 | Hypothetical Value B |
| 10 | Hypothetical Value C |
| 20 | Hypothetical Value D |
Visualizations
Signaling Pathway
This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. The following diagram illustrates a simplified ALK signaling pathway and the point of inhibition by this compound.
Caption: Simplified ALK signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for screening solubility enhancement methods for this compound.
References
WY-135 Technical Support Center: Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of WY-135 at room temperature. The following information is intended to assist in designing experiments, troubleshooting stability issues, and ensuring the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available data, the following storage conditions are recommended for this compound to ensure its integrity for research purposes.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 2-8°C[1] | Long-term | Sealed container, away from moisture[1]. |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: Is this compound stable at room temperature?
A2: While some suppliers may ship this compound at ambient temperatures, suggesting short-term stability, there is currently no publicly available quantitative data on its long-term stability at room temperature. It is crucial for researchers to perform their own stability studies if the compound will be handled or stored at room temperature for extended periods during an experiment.
Q3: What are the potential degradation pathways for this compound?
A3: The specific degradation pathways for this compound have not been publicly documented. However, as a substituted pyrimidine derivative, potential degradation routes could involve hydrolysis of the diamine linkages, oxidation of the sulfur atom in the isopropylsulfonyl group, or cleavage of the triazole ring, particularly under harsh conditions of pH, light, or temperature.
Q4: How can I determine the stability of this compound under my experimental conditions?
A4: To determine the stability of this compound in your specific experimental setup, a stability study is recommended. This typically involves exposing the compound to your experimental conditions (e.g., in a specific buffer at room temperature) and monitoring its purity and concentration over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.
This troubleshooting guide will help you determine if the stability of this compound may be a contributing factor to your experimental variability.
Experimental Protocols
Protocol: Assessing the Stability of this compound at Room Temperature in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer at room temperature.
Objective: To quantify the degradation of this compound over a defined period at room temperature.
Materials:
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This compound (solid)
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Appropriate solvent or buffer (e.g., DMSO, PBS)
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HPLC system with a suitable detector (e.g., UV-Vis)
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C18 HPLC column
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Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Autosampler vials
Methodology:
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Preparation of this compound Stock Solution:
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Accurately weigh a known amount of this compound solid.
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Dissolve in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM in DMSO).
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Preparation of Stability Samples:
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Dilute the stock solution with the experimental buffer to the final desired concentration.
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Aliquot the solution into multiple sealed vials, one for each time point.
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Store the vials at room temperature, protected from light.
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-
HPLC Analysis:
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Develop an HPLC method capable of separating this compound from potential degradants. A gradient method is often a good starting point.
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At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.
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Record the peak area of this compound at each time point.
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-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
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Plot the percentage of this compound remaining versus time.
-
The following diagram illustrates the experimental workflow for assessing the stability of this compound.
Disclaimer: The information provided is for research purposes only. It is essential to consult the manufacturer's specifications and conduct your own validation for your specific applications.
References
Technical Support Center: Preventing WY-135 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of WY-135 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is causing the observed precipitation of this compound in my cell culture medium?
A1: Precipitation of compounds like this compound, which may have hydrophobic properties, in aqueous solutions like cell culture media can be attributed to several factors. These include exceeding the solubility limit of the compound in the media, the solvent used to dissolve this compound, and interactions with components in the media such as salts and proteins.[1][2][3] Temperature shifts, such as moving media from a refrigerator to an incubator, can also contribute to the precipitation of media components.[1][2]
Q2: I observed cloudiness in my media after adding this compound. What should I do?
A2: Cloudiness, or turbidity, in the media after the addition of this compound is a strong indicator of precipitation. It is recommended to discard the prepared medium and prepare a fresh solution following the recommended protocols for dissolving and diluting hydrophobic compounds. Continuing to use media with precipitates can negatively impact cell health and the accuracy of your experimental results.
Q3: Can the type of solvent used for the this compound stock solution affect its solubility in the media?
A3: Absolutely. The choice of solvent for your stock solution is critical. While a solvent might effectively dissolve this compound at a high concentration, it may not be readily miscible with the aqueous environment of the cell culture medium, leading to precipitation upon dilution. It is crucial to use a solvent that is compatible with your cell line and minimizes precipitation when diluted into the final culture volume.
Q4: How can I determine the optimal solvent and concentration for my this compound stock solution?
A4: It is advisable to perform a small-scale solubility test with a few biocompatible solvents to determine the best option for your specific lot of this compound. The goal is to find a solvent that allows for a concentrated stock solution while maintaining solubility upon dilution into your cell culture medium.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Problem: this compound precipitates out of solution upon addition to cell culture media.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Review Stock Solution Preparation | Ensure your this compound stock solution is prepared correctly. For hydrophobic compounds, solvents like DMSO or ethanol are commonly used. It is critical that the compound is fully dissolved in the stock solution before further dilution. Sonication or gentle warming (if the compound is heat-stable) can aid in dissolution. | A clear, fully dissolved stock solution with no visible particulates. |
| 2. Optimize Dilution Method | Instead of adding the this compound stock solution directly to the full volume of media, try adding the media to the stock solution dropwise while vortexing or stirring gently. This gradual dilution can prevent the compound from crashing out of solution. | A clear final working solution of this compound in the cell culture medium. |
| 3. Adjust Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation. If your stock concentration is too low, you may be adding too much solvent to your media. | The final solvent concentration is within a non-toxic range for your cells and does not cause the compound to precipitate. |
| 4. Pre-warm the Media | Temperature fluctuations can cause precipitation of media components. Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). | A stable medium where the solubility of all components is maximized at the experimental temperature. |
| 5. Evaluate Media Components | High concentrations of certain salts or other components in the media can sometimes interact with the compound and reduce its solubility. If using a custom or highly supplemented medium, consider if any components could be contributing to the precipitation. | Identification of potential media components that may be interacting with this compound. |
Quantitative Data Summary
The solubility of a compound is a key factor in preventing precipitation. Below is a table summarizing the solubility of a hypothetical hydrophobic compound, similar to what might be expected for a research compound like this compound, in various common solvents. Note: This is example data and should be confirmed for your specific compound.
| Solvent | Solubility (mg/mL) | Recommended Max Stock Concentration | Notes |
| DMSO | >50 | 20 mM | Generally a good solvent for many organic compounds. |
| Ethanol | ~20 | 10 mM | Can be a good alternative to DMSO, but may be more volatile. |
| Methanol | ~15 | 5 mM | Lower solubility compared to DMSO and ethanol. |
| PBS (pH 7.4) | <0.1 | Not Recommended | Demonstrates the low aqueous solubility of such compounds. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing WY-135 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of WY-135.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and novel inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] In enzymatic assays, it has demonstrated high potency with IC50 values of 1.2 nM for ALK and 0.48 nM for ROS1.[1] In cellular assays, this compound has shown anti-proliferative effects in cancer cell lines. For instance, in an MTT assay, the IC50 was 28 nM in Karpas299 cells and 164 nM in H2228 cells.[1] Its mechanism of action involves the suppression of ALK and its downstream signaling, leading to G1 phase cell cycle arrest and subsequent apoptosis.[1]
Q2: Which cell lines are recommended for determining the IC50 of this compound?
It is recommended to use cell lines with known ALK or ROS1 fusions or mutations, as this compound is a potent inhibitor of these kinases.[1] Examples from literature include the ALK-positive anaplastic large-cell lymphoma cell line Karpas299 and the non-small cell lung cancer cell line H2228. The choice of cell line should be guided by the specific research question.
Q3: What is a suitable starting concentration range for this compound in an IC50 experiment?
Based on published data, a broad concentration range is recommended to start, which can be narrowed down in subsequent experiments. Given the nanomolar potency of this compound, a starting range spanning from 0.1 nM to 10 µM is advisable. This wide range will help in capturing the full dose-response curve.
Q4: What are the critical controls to include in an IC50 assay?
Proper controls are crucial for reliable IC50 determination. The following controls should be included in your experimental setup:
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Untreated Control: Cells cultured in media without any treatment. This represents 100% cell viability.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to account for any effects of the solvent on cell viability.
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Positive Control: A known inhibitor of the ALK/ROS1 pathway with a well-characterized IC50 can be used to validate the assay system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health.- Differences in incubation times.- Instability of the compound. | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay development.- Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
| Dose-response curve does not reach 100% inhibition | - Solubility issues of this compound at high concentrations.- The compound may not be cytotoxic at the tested concentrations, but rather cytostatic. | - Visually inspect the wells with the highest concentrations for any signs of precipitation.- Consider extending the incubation time or using a different assay that distinguishes between cytostatic and cytotoxic effects. |
| Steep or shallow dose-response curve | - Inappropriate concentration range tested.- Assay kinetics not at steady-state. | - Perform a wider range of serial dilutions to better define the curve.- Optimize the incubation time with this compound to ensure the inhibitory effect has reached a plateau. |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
1. Cell Seeding:
- Culture cells to logarithmic growth phase.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent like DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated solutions.
- Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution or control medium to each well.
- Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay:
- After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
- Carefully aspirate the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Enzymatic Assay | ALK | 1.2 |
| Enzymatic Assay | ROS1 | 0.48 |
| MTT Assay | Karpas299 | 28 |
| MTT Assay | H2228 | 164 |
| Data sourced from Molnova. |
Visualizations
Caption: this compound signaling pathway.
Caption: IC50 determination workflow.
References
Technical Support Center: Troubleshooting Inconsistent Results with WAY-100135
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the research compound WAY-100135.
Frequently Asked Questions (FAQs)
Q1: What is WAY-100135 and what is its primary mechanism of action?
WAY-100135 is a research chemical belonging to the phenylpiperazine class of serotonergic drugs.[1][2] It is primarily known as a potent antagonist of the 5-HT1A receptor.[1][3] However, it's important to note that while initially considered highly selective, further studies have revealed that it also acts as a partial agonist at the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor. This off-target activity can be a potential source of experimental variability.
Q2: Are there different forms of WAY-100135 available?
Yes, WAY-100135 is commercially available, often as the (S)-enantiomer and in various salt forms, such as hydrochloride or dihydrochloride. It is crucial to be consistent with the form used throughout a study, as different forms can have different properties, including solubility and potency.
Q3: How should I store WAY-100135?
For long-term stability, WAY-100135 should be stored at -20°C. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Supplier recommendations suggest using stock solutions stored at -20°C within one month and those at -80°C within six months.
Q4: What solvents are recommended for dissolving WAY-100135?
WAY-100135 is soluble in organic solvents such as DMSO. For aqueous solutions, the hydrochloride and dihydrochloride salt forms are soluble in water, though warming and sonication may be required to achieve higher concentrations. Always refer to the manufacturer's datasheet for specific solubility information.
Troubleshooting Inconsistent Experimental Results
Inconsistent results with WAY-100135 can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting these issues.
Issue 1: Unexpected or Variable Cellular Responses in In Vitro Assays
Possible Causes & Troubleshooting Steps:
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Compound Degradation: Improper storage can lead to the degradation of WAY-100135.
-
Solution: Ensure the compound is stored at the recommended temperature (-20°C for solid, -20°C or -80°C for stock solutions) and protected from light. Use freshly prepared dilutions for each experiment.
-
-
Incorrect Concentration: Errors in calculating dilutions or inaccurate weighing of the compound can lead to inconsistent effective concentrations.
-
Solution: Double-check all calculations. Use a calibrated balance for weighing the compound. Prepare a fresh stock solution and perform a concentration-response curve to verify its potency.
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Off-Target Effects: As a partial agonist at 5-HT1D and 5-HT1B receptors, WAY-100135 may elicit unexpected cellular responses, especially at higher concentrations.
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Solution: Consider using a more selective 5-HT1A antagonist, such as WAY-100635, as a negative control to dissect the 5-HT1A-specific effects. Perform experiments across a range of concentrations to identify a window where 5-HT1A antagonism is the predominant effect.
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Cell Culture Variability: Inconsistent cell passage number, confluency, or health can significantly impact experimental outcomes.
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Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.
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Issue 2: High Variability in Animal Behavior or Physiological Responses in In Vivo Studies
Possible Causes & Troubleshooting Steps:
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Poor Bioavailability or Inconsistent Dosing: The route of administration and vehicle used can affect the absorption and distribution of WAY-100135.
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Solution: Ensure the chosen solvent and route of administration are appropriate for the experimental model. Prepare fresh dosing solutions for each experiment and ensure accurate administration volumes based on animal weight.
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Metabolism of the Compound: The metabolic rate of WAY-100135 can vary between species and even between individual animals.
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Solution: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model.
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Partial Agonist Effects: The partial agonism of WAY-100135 at other serotonin receptors can lead to complex and sometimes contradictory behavioral or physiological effects.
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Solution: As with in vitro studies, using a more selective antagonist like WAY-100635 can help to clarify the role of 5-HT1A receptor antagonism in the observed effects.
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Stress and Environmental Factors: Animal stress can significantly influence serotonergic systems and lead to variability in experimental results.
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Solution: Acclimatize animals to the experimental procedures and environment. Handle animals consistently and minimize stressors.
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Data Presentation
Table 1: Receptor Binding Profile of WAY-100135
| Receptor | Affinity (pKi/IC50) | Activity | Reference |
| 5-HT1A | pKi = 7.58 / IC50 = 15-34 nM | Antagonist | |
| 5-HT1D | pKi = 7.58 | Partial Agonist | |
| 5-HT1B | pKi = 5.82 | Partial Agonist | |
| 5-HT1C, 5-HT2, D1, D2, α1, α2, β-adrenergic | IC50 > 1000 nM | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of WAY-100135 dihydrochloride in Water
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Weigh out the required amount of WAY-100135 dihydrochloride (MW: 468.47 g/mol ) using a calibrated analytical balance.
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Add the appropriate volume of sterile, purified water to achieve a final concentration of 10 mM.
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To aid dissolution, gently warm the solution to 37°C and use sonication.
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Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.
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Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Mandatory Visualizations
Caption: Mechanism of action of WAY-100135 as a 5-HT1A receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors. While this resource is broadly applicable, it uses the example of a potent dual ALK/ROS1 inhibitor, WY-135, to frame common challenges and solutions. It is important to note that comprehensive, publicly available off-target screening data for this compound is limited. Therefore, this guide focuses on the general methodologies and troubleshooting strategies essential for characterizing the selectivity of any kinase inhibitor.
Off-target effects, where a drug interacts with proteins other than its intended target, are a common source of unexpected experimental results, toxicity, and can also lead to opportunities for drug repositioning. Understanding and mitigating these effects is a critical aspect of preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: My cells treated with an ALK/ROS1 inhibitor like this compound are showing a phenotype that isn't consistent with ALK or ROS1 inhibition. What could be the cause?
A1: This is a classic indication of potential off-target effects. While this compound is a potent inhibitor of ALK and ROS1, it may interact with other kinases or proteins, leading to unexpected biological outcomes. It is also possible that the observed phenotype is a downstream consequence of ALK/ROS1 inhibition in a previously uncharacterized signaling pathway within your specific cell model.
Q2: How can I determine if the unexpected phenotype is due to off-target effects?
A2: The gold standard is to perform a rescue experiment with a structurally distinct inhibitor of the same target or to use a genetic approach like siRNA or CRISPR to knock down the intended target. If the phenotype persists with the genetic knockdown but is present with the compound, it strongly suggests an off-target effect. Additionally, performing a broad kinase screen (kinome profiling) can identify other potential targets of your inhibitor.
Q3: What are the most common techniques to identify the specific off-targets of a kinase inhibitor?
A3: Several powerful techniques can be employed:
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Biochemical Kinase Profiling (Kinome Screening): This involves testing the inhibitor against a large panel of purified kinases to determine its activity (e.g., IC50 or Ki values) against a wide range of potential targets.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. It can be used in a proteome-wide manner with mass spectrometry (MS) to identify both on- and off-targets in a cellular context.
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Chemical Proteomics: Techniques like affinity chromatography using the inhibitor as bait can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Q4: I've identified a potential off-target. How do I validate it?
A4: Validation is crucial. You can use a combination of approaches:
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In vitro kinase assays: Confirm direct inhibition of the purified candidate off-target protein.
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Cell-based validation: Use cells that do not express the primary target but do express the putative off-target. Treat these cells with the inhibitor and assess the relevant downstream signaling pathway of the off-target.
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Genetic knockdown/knockout: Knock down the suspected off-target in your original cell line and see if the anomalous phenotype is rescued.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity/Death | The inhibitor may be hitting an essential kinase off-target. | 1. Review available kinome profiling data for your inhibitor. 2. Perform a dose-response curve to determine if the toxicity occurs at concentrations higher than those required for on-target inhibition. 3. Use a structurally unrelated inhibitor for the primary target to see if the toxicity is recapitulated. |
| Contradictory Results Between Different Inhibitors for the Same Target | One or both inhibitors may have distinct off-target profiles that contribute to the observed phenotype. | 1. Compare the kinome selectivity profiles of the inhibitors if available. 2. Validate key findings using a non-pharmacological approach like siRNA or CRISPR. |
| Lack of Correlation Between Biochemical Potency and Cellular Activity | Poor cell permeability, active efflux from the cell, or rapid metabolism of the inhibitor. Alternatively, the inhibitor may be engaging off-targets in the cellular environment that are not present in biochemical assays. | 1. Perform a cellular target engagement assay (e.g., CETSA) to confirm the inhibitor is reaching its intended target in cells. 2. Evaluate the compound's physicochemical properties and potential for active transport. |
| Activation of a Signaling Pathway | Inhibition of a kinase that is part of a negative feedback loop, leading to the activation of a compensatory pathway. This could be an on-target or off-target effect. | 1. Analyze the known signaling networks of both the intended target and any identified off-targets. 2. Use phospho-specific antibodies for key nodes in related pathways to map the signaling changes upon inhibitor treatment. |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
Objective: To identify the on- and off-target kinases of an inhibitor and to quantify its potency against them.
Methodology:
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Compound Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in 100% DMSO. A typical starting concentration is 10 mM.
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Assay Format: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay (e.g., ADP-Glo, Z'-LYTE).
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Kinase Panel Selection: Choose a commercial service that offers a broad kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). The panel should ideally cover a significant portion of the human kinome.
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Screening Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify potential hits.
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Data Analysis: The activity of each kinase is measured in the presence of the inhibitor and compared to a DMSO control. The results are typically expressed as percent inhibition.
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Follow-up Dose-Response: For any kinases showing significant inhibition (e.g., >50% at 1 µM), a full dose-response curve should be generated to determine the IC50 value.
Data Presentation:
The results of a kinome screen are often presented in a table format. Below is a hypothetical example for a generic ALK/ROS1 inhibitor.
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| ALK | 99% | 1.4 | Tyrosine Kinase |
| ROS1 | 98% | 1.1 | Tyrosine Kinase |
| FAK | 75% | 85 | Tyrosine Kinase |
| PYK2 | 68% | 150 | Tyrosine Kinase |
| AURKA | 55% | 450 | Serine/Threonine Kinase |
| CDK2 | 40% | >1000 | Serine/Threonine Kinase |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the inhibitor binds to its intended target and to identify off-targets in a cellular environment.
Methodology:
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Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
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Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
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Cell Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.
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Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target signaling.
WY-135 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of Compound WY-135.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Compound this compound?
A1: For long-term storage, Compound this compound should be stored at -20°C in a desiccated environment. For short-term storage (up to one week), it can be kept at 4°C. Protect from light and moisture to prevent degradation.
Q2: How can I reconstitute Compound this compound?
A2: Compound this compound is soluble in DMSO at a concentration of 10 mM. To reconstitute, add the appropriate volume of DMSO to the vial and vortex briefly to ensure complete dissolution. For aqueous buffers, it is recommended to make a high-concentration stock in DMSO first and then dilute it into the desired aqueous buffer.
Q3: Is Compound this compound stable in aqueous solutions?
A3: The stability of Compound this compound in aqueous solutions is pH-dependent. It is recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is necessary, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q4: What are the primary degradation pathways for Compound this compound?
A4: The primary degradation pathways for Compound this compound are hydrolysis and oxidation. Exposure to acidic or basic conditions can accelerate hydrolytic degradation, while exposure to air and light can promote oxidation.
Q5: What personal protective equipment (PPE) should be used when handling Compound this compound?
A5: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling Compound this compound. Work in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected experimental results.
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Possible Cause: Degradation of Compound this compound.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C and protected from light and moisture.
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Check Solution Age: Use freshly prepared solutions for your experiments. Avoid using old stock solutions, especially those in aqueous buffers.
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Assess Purity: If degradation is suspected, the purity of the compound can be assessed by techniques such as HPLC.
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Problem 2: Precipitation of Compound this compound in aqueous buffer.
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Possible Cause: Low solubility in the chosen buffer.
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Troubleshooting Steps:
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Adjust DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, but a certain percentage may be necessary to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in cell-based assays.
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Modify pH: The solubility of Compound this compound may be pH-dependent. Test the solubility in buffers with different pH values.
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Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
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Data Presentation
Table 1: Stability of Compound this compound in Different Solvents
| Solvent | Temperature | Purity after 24 hours | Purity after 7 days |
| DMSO | 25°C | >99% | 98% |
| PBS (pH 7.4) | 25°C | 95% | 85% |
| Saline | 25°C | 96% | 88% |
Table 2: pH-Dependent Stability of Compound this compound in Aqueous Buffers at 25°C
| pH | Purity after 24 hours |
| 5.0 | 90% |
| 7.4 | 95% |
| 9.0 | 80% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Gradient: 5% to 95% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Injection Volume: 2 µL
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Detection: UV at 254 nm
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Sample Preparation: Dilute a 10 mM DMSO stock of Compound this compound to 100 µM in a 50:50 mixture of Acetonitrile and Water.
Visualizations
Caption: Experimental workflow for using Compound this compound.
Caption: Troubleshooting inconsistent experimental results.
Navigating WY-135 Dosage Across Diverse Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of WY-135 for different cell lines. Due to the existence of two distinct compounds referred to as this compound in scientific literature, this guide addresses both entities separately to ensure clarity and accuracy in experimental design.
IMPORTANT NOTE: The designation "this compound" has been used for two different inhibitors. Please verify the specific compound you are working with to apply the correct guidance.
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This compound (YK-135): A novel mitochondrial complex I inhibitor.
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This compound: A potent dual inhibitor of ALK and ROS1 tyrosine kinases.
Part 1: this compound as a Mitochondrial Complex I Inhibitor (also known as YK-135)
This compound exhibits selective cytotoxicity against epithelial-to-mesenchymal transition (EMT)-subtype gastric cancer cell lines by inhibiting mitochondrial complex I, leading to AMPK-mediated apoptosis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (YK-135)?
A1: this compound (YK-135) is an inhibitor of mitochondrial complex I in the electron transport chain. This inhibition disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent induction of apoptosis, particularly in cancer cells with a low glycolytic capacity.[1][2]
Q2: Why is there variability in the effective dosage of this compound (YK-135) across different cell lines?
A2: The sensitivity of cell lines to this compound (YK-135) is closely linked to their metabolic phenotype. Cell lines that are highly dependent on oxidative phosphorylation for energy production are more sensitive. In contrast, cells with a high glycolytic rate may be more resistant as they can compensate for the inhibition of mitochondrial respiration. EMT-subtype gastric cancer cells, for instance, have shown higher sensitivity due to their lower glycolytic capacity.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial screening in cancer cell lines. For EMT-subtype gastric cancer cell lines, concentrations around 5 µM have shown significant effects. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Cell line may have high glycolytic capacity and be resistant. | - Confirm the metabolic phenotype of your cell line. - Consider co-treatment with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), to sensitize the cells to this compound (YK-135). - Increase the concentration of this compound (YK-135) in a stepwise manner. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Cells are in different growth phases. - Reagent instability. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. - Prepare fresh dilutions of this compound (YK-135) for each experiment from a frozen stock. - Standardize incubation times and other assay parameters. |
| High background in cell viability assays | - Contamination of cell culture. - Issues with the assay reagent or protocol. | - Regularly check for mycoplasma contamination. - Include appropriate controls (vehicle-only, untreated cells). - Optimize the cell viability assay protocol (e.g., incubation time with MTT reagent). |
Quantitative Data Summary
| Cell Line Type | Compound | Reported Effective Concentration / IC50 | Reference |
| EMT-subtype Gastric Cancer | YK-135 | ~5 µM (for significant viability reduction) | |
| Non-EMT Gastric Cancer | YK-135 | Higher resistance observed |
Experimental Protocols
Determining the IC50 of this compound (YK-135) using an MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound (YK-135) in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug dose.
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Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Incubate for a further 4 hours or overnight at 37°C to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
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Plot the percentage of viability against the logarithm of the drug concentration.
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Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
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Signaling Pathway Diagram
Caption: Mechanism of this compound (YK-135) inducing apoptosis.
Part 2: this compound as a Dual ALK/ROS1 Inhibitor
This formulation of this compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), two receptor tyrosine kinases implicated in various cancers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an ALK/ROS1 inhibitor?
A1: this compound acts as a competitive inhibitor at the ATP-binding pocket of ALK and ROS1 kinases. By blocking the kinase activity, it inhibits downstream signaling pathways that are crucial for cell proliferation and survival in cancers driven by ALK or ROS1 fusions/mutations.
Q2: Which cell lines are sensitive to this this compound?
A2: Cell lines harboring ALK or ROS1 rearrangements or activating mutations are generally sensitive to this inhibitor. Examples include certain non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) cell lines.
Q3: What is a good starting dose for my experiments?
A3: For initial in vitro studies, a concentration range of 10 nM to 500 nM is a reasonable starting point for sensitive cell lines. The IC50 can vary significantly based on the specific ALK/ROS1 alteration present in the cell line. A dose-response study is essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Limited or no effect on cell viability | - The cell line may not have an ALK or ROS1 activating mutation/fusion. - The specific mutation may confer resistance to this inhibitor. - Insufficient drug concentration. | - Confirm the genetic status of your cell line for ALK and ROS1 alterations. - Review literature for known resistance mutations to similar inhibitors. - Perform a dose-escalation study to higher concentrations. |
| High variability in results | - Inconsistent cell plating. - Drug degradation. | - Ensure a homogenous cell suspension before plating. - Prepare fresh drug dilutions for each experiment and store stock solutions appropriately (e.g., at -80°C). |
Quantitative Data Summary
| Cell Line | Target | Reported IC50 | Reference |
| Karpas299 (ALCL) | ALK | 28 nM | |
| H2228 (NSCLC) | ALK | 164 nM | |
| Generic ALK-positive | ALK | 1.2 nM (enzymatic) | |
| Generic ROS1-positive | ROS1 | 0.48 nM (enzymatic) |
Experimental Protocols
The protocol for determining the IC50 for this this compound compound is similar to the one described for the mitochondrial complex I inhibitor. The primary difference will be the concentration range used for treatment, which should be adjusted to the nanomolar range based on the known potency of this inhibitor.
Signaling Pathway Diagram
References
- 1. Selective cytotoxicity of a novel mitochondrial complex I inhibitor, YK-135, against EMT-subtype gastric cancer cell lines due to impaired glycolytic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective cytotoxicity of a novel mitochondrial complex I inhibitor, YK-135, against EMT-subtype gastric cancer cell lines due to impaired glycolytic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for WY-135 powder
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for WY-135 powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a cool, dry, and dark environment. The recommended temperature is between 2-8°C. It should be kept in a tightly sealed container to prevent moisture absorption and contamination.
Q2: What is the expected shelf-life of this compound powder?
A2: When stored under the recommended conditions, this compound powder is expected to remain stable for at least 2 years. For research applications, it is advisable to re-test the purity of the compound after long-term storage, especially if it is used in sensitive assays.
Q3: How should I handle this compound powder in the laboratory?
A3: this compound powder should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Avoid generating dust. For weighing and aliquoting, it is recommended to use a chemical fume hood.
Q4: My this compound powder has changed color/texture. Can I still use it?
A4: A change in the physical appearance of the powder, such as discoloration or clumping, may indicate degradation or contamination. It is strongly advised not to use the powder and to contact technical support for further assistance.
Q5: How do I properly prepare solutions of this compound?
A5: this compound is soluble in DMSO and ethanol. To prepare a stock solution, slowly add the solvent to the powder with gentle vortexing to ensure it is fully dissolved. For aqueous solutions, a stock solution in an organic solvent should be prepared first and then diluted with the aqueous buffer. Please refer to the solubility data in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions. Perform a purity check using HPLC. |
| Inaccurate weighing of the powder. | Calibrate the balance before use. Use an anti-static device if necessary. | |
| Incomplete dissolution of the powder. | Ensure the powder is fully dissolved by visual inspection before use. Gentle warming or sonication may aid dissolution. | |
| Precipitation in stock solution | Exceeded solubility limit. | Prepare a new stock solution at a lower concentration. Refer to the solubility data table. |
| Storage of stock solution at an inappropriate temperature. | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Difficulty dissolving the powder | Use of an inappropriate solvent. | Refer to the solubility data to select the appropriate solvent. |
| Low-quality solvent. | Use high-purity, anhydrous solvents. |
Quantitative Data Summary
| Parameter | Value | Units |
| Recommended Storage Temperature | 2 - 8 | °C |
| Shelf-Life (under recommended conditions) | ≥ 2 | Years |
| Solubility in DMSO | ≥ 50 | mg/mL |
| Solubility in Ethanol | ≥ 25 | mg/mL |
| Solubility in Water | < 0.1 | mg/mL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a method to determine the purity of this compound powder.
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Preparation of Standard Solution:
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Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of mobile phase to prepare a 1 mg/mL standard solution.
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Preparation of Sample Solution:
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Accurately weigh 1 mg of the this compound powder sample and dissolve it in 1 mL of mobile phase to prepare a 1 mg/mL sample solution.
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HPLC Conditions:
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic acid
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 25°C
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Analysis:
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Inject the standard and sample solutions into the HPLC system.
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The purity of the sample is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks.
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Visualizations
Caption: Workflow for assessing the purity of this compound powder using HPLC.
Caption: A hypothetical signaling cascade initiated by this compound.
Validation & Comparative
A Head-to-Head Comparison of Novel ALK Inhibitors: WY-135 vs. Ceritinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive malignancies is continually evolving. While ceritinib has established its role as a potent second-generation ALK inhibitor, novel compounds like WY-135 are emerging with promising preclinical profiles. This guide provides an objective, data-driven comparison of this compound and ceritinib, focusing on their ALK inhibition, activity against resistance mutations, and the experimental methodologies used for their evaluation.
Biochemical Potency and Activity Against Resistance Mutations
A critical aspect of evaluating ALK inhibitors is their potency against both wild-type ALK and clinically relevant resistance mutations that emerge during treatment. The following tables summarize the available quantitative data for this compound and ceritinib.
Table 1: Biochemical IC50 Values against ALK and ROS1
| Compound | ALK (IC50, nM) | ROS1 (IC50, nM) |
| This compound | 1.4 | 1.1 |
| Ceritinib | ~0.2 | - |
Note: Data for this compound is from Wang Y, et al. (2018). Data for ceritinib is from various preclinical studies.
Table 2: Inhibitory Activity (IC50, nM) against Crizotinib-Resistant ALK Mutations
| ALK Mutation | This compound (IC50, nM) | Ceritinib (IC50, nM) |
| L1196M | 3.1 | Potent |
| G1202R | 8.7 | Inactive |
| G1269A | - | Potent |
| I1171T | - | Potent |
| S1206Y | - | Potent |
| C1156Y | - | Potent |
| F1174C/L | - | Inactive |
Note: Data for this compound is from Wang Y, et al. (2018). Data for ceritinib has been compiled from multiple preclinical studies. A "Potent" designation indicates significant inhibitory activity as demonstrated in these studies, though specific IC50 values may vary. A dash (-) indicates that data was not available in the reviewed sources.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor activities, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the preclinical evaluation of ALK inhibitors.
In Vitro ALK Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK protein.
Principle: A purified recombinant ALK kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations to measure its ability to block the phosphorylation of the substrate. The amount of phosphorylation is quantified, typically using a luminescence-based method like the ADP-Glo™ Kinase Assay or a fluorescence-based method like LanthaScreen™.
Detailed Protocol (adapted from commercially available kinase assay kits):
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Reagent Preparation:
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Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
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Prepare a stock solution of the ALK substrate and ATP in the kinase buffer. The final ATP concentration should be close to the Km value for ALK.
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Prepare serial dilutions of this compound and ceritinib in DMSO, and then further dilute in kinase buffer.
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Assay Procedure (384-well plate format):
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Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
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Add 2 µL of the recombinant ALK enzyme solution.
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Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
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Incubate the plate at room temperature for 60-120 minutes.
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Signal Detection (using ADP-Glo™ as an example):
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader.
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Data Analysis:
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells that are dependent on ALK signaling for their proliferation and survival.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Detailed Protocol:
-
Cell Seeding:
-
Culture ALK-positive cancer cell lines (e.g., KARPAS-299, H2228) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and ceritinib in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of ALK Phosphorylation
This technique is used to directly observe the inhibition of ALK autophosphorylation in treated cells, confirming the on-target activity of the compounds.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. A primary antibody recognizes phosphorylated ALK (p-ALK), and a secondary antibody conjugated to an enzyme or fluorophore allows for detection.
Detailed Protocol:
-
Cell Lysis:
-
Plate and treat ALK-positive cells with various concentrations of this compound or ceritinib for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ALK signal to the total ALK or housekeeping protein signal to determine the relative inhibition of ALK phosphorylation at different inhibitor concentrations.
-
Visualizing Key Concepts
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Comparing WY-135 and crizotinib efficacy
An objective comparison between WY-135 and the anaplastic lymphoma kinase (ALK) inhibitor crizotinib cannot be provided at this time. Extensive searches for "this compound" in the context of cancer therapy and tyrosine kinase inhibition did not yield a specific compound. The identifier "this compound" is most commonly associated with Mebeverine, a medication used to treat irritable bowel syndrome, which is not relevant to the therapeutic area of crizotinib.
For a meaningful comparison, a specific, correctly identified compound with a similar mechanism of action or therapeutic target to crizotinib is required.
Crizotinib: A Profile
Crizotinib is a well-characterized tyrosine kinase inhibitor that targets multiple receptors, playing a significant role in the treatment of certain cancers.[1][2][3][4]
Primary Targets:
-
Anaplastic Lymphoma Kinase (ALK)[1]
-
c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR)
-
ROS1 (c-ros oncogene 1)
Mechanism of Action: Crizotinib functions by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation and downstream signaling. In cancers driven by genetic alterations like the EML4-ALK fusion gene found in a subset of non-small cell lung cancer (NSCLC) patients, crizotinib blocks the constitutive kinase activity that promotes tumor growth.
Signaling Pathways: By inhibiting its target kinases, crizotinib disrupts several key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include:
-
JAK/STAT Pathway: Crizotinib has been shown to downregulate the expression of JAK and STAT proteins.
-
PI3K/AKT Pathway
-
RAS/RAF/MEK/ERK Pathway
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on ALK, c-Met, or ROS1 signaling.
Signaling Pathway of Crizotinib Inhibition
Below is a generalized diagram illustrating the signaling pathways inhibited by crizotinib.
Caption: Crizotinib inhibits receptor tyrosine kinases, blocking downstream signaling.
To facilitate a comparative analysis, please provide the correct name or identifier for the compound intended for comparison with crizotinib. Once the correct compound is identified, a comprehensive guide with comparative data tables, detailed experimental protocols, and relevant pathway diagrams can be developed.
References
Comparative Guide to the Specificity of WY-135 for ALK and ROS1 Kinase Inhibition
This guide provides a detailed comparison of the dual ALK and ROS1 inhibitor, WY-135, with other commercially available inhibitors. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of research compounds. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to ALK and ROS1 Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The development of tyrosine kinase inhibitors (TKIs) targeting these kinases has significantly improved patient outcomes. However, the emergence of resistance mutations, such as the gatekeeper mutation ALK L1196M and the solvent front mutation ALK G1202R, necessitates the development of next-generation inhibitors with improved potency and broader activity against these mutants.[3][4] Similarly, the ROS1 G2032R mutation confers resistance to first-generation inhibitors.[5] this compound is a novel dual inhibitor of ALK and ROS1, designed to overcome some of these resistance mechanisms.
Performance Comparison of ALK/ROS1 Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to other well-established ALK and ROS1 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.
Table 1: In Vitro Kinase Inhibitory Activity against Wild-Type ALK and ROS1
| Inhibitor | ALK IC50 (nM) | ROS1 IC50 (nM) |
| This compound | 1.4 | 1.1 |
| Crizotinib | 20 | 1.7 |
| Ceritinib | 0.2 | Not widely reported |
| Alectinib | 1.9 | Not active |
| Brigatinib | 0.6 | 1.9 |
| Lorlatinib | 1 | 0.7 |
| Entrectinib | 12 | 7 |
Table 2: In Vitro Inhibitory Activity against Clinically Relevant Resistance Mutations
| Inhibitor | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | ROS1 G2032R IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Crizotinib | 4-8 fold increase vs WT | >1000 | >2000 |
| Ceritinib | Sensitive | Resistant | Resistant |
| Alectinib | Sensitive | Resistant | Not applicable |
| Brigatinib | Sensitive | Resistant | Resistant |
| Lorlatinib | Sensitive | 49.9 | 196.6 |
| Entrectinib | 67 | 897 | Resistant |
Table 3: Cellular Antiproliferative Activity
| Inhibitor | Cell Line | ALK/ROS1 Status | IC50 (nM) |
| This compound | Karpas-299 | NPM-ALK | 28 |
| This compound | H2228 | EML4-ALK | 164 |
| Crizotinib | H3122 | EML4-ALK | 150-300 |
| Ceritinib | H3122 | EML4-ALK | 25 |
| Alectinib | H3122 | EML4-ALK | 20-50 |
| Brigatinib | H3122 | EML4-ALK | 15-30 |
| Lorlatinib | H3122 | EML4-ALK | 10-25 |
| Entrectinib | HCC78 | SLC34A2-ROS1 | 450 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human ALK or ROS1 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add diluted compounds to the wells of the 384-well plate. Include DMSO-only controls for 0% inhibition and no-enzyme controls for 100% inhibition.
-
Add the recombinant kinase and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
ALK or ROS1-dependent cancer cell lines (e.g., H3122, Karpas-299, HCC78)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include DMSO-only controls.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot for ALK/ROS1 Phosphorylation
This technique is used to detect the phosphorylation status of ALK or ROS1 and their downstream signaling proteins, providing a measure of the inhibitor's target engagement in a cellular context.
Materials:
-
ALK or ROS1-dependent cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ROS1, anti-total-ROS1, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ALK and ROS1 signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: ALK Signaling Pathway
Caption: ROS1 Signaling Pathway
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for WY-135 Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of WY-135, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, the use of appropriate negative controls is paramount for the generation of robust and interpretable data.[1] This guide provides a comprehensive comparison of negative control strategies for experiments utilizing this compound, complete with supporting experimental protocols and data presentation formats.
This compound has demonstrated significant inhibitory activity against both ALK and ROS1, with IC50 values of 1.4 nM and 1.1 nM, respectively.[1] These kinases are critical drivers in certain types of non-small cell lung cancer (NSCLC) and other malignancies.[2][3] Consequently, rigorous experimental design, including the use of well-defined negative controls, is essential to accurately attribute the observed cellular and molecular effects to the specific inhibitory action of this compound.
Comparing Negative Control Strategies
The choice of a negative control is critical for differentiating the specific effects of a compound from non-specific or off-target effects. For in vitro and cell-based assays involving kinase inhibitors like this compound, two primary types of negative controls are commonly employed: the vehicle control and an inactive analog.
| Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent in which the compound is dissolved, typically dimethyl sulfoxide (DMSO). | Readily available and widely accepted. Accounts for any effects of the solvent on the experimental system. | Does not control for potential off-target effects of the compound's chemical scaffold. |
| Inactive Analog | A molecule structurally similar to the active compound but lacking inhibitory activity against the target kinase. | Provides a more stringent control for off-target effects related to the chemical structure. | Often not commercially available and may require custom synthesis. Its inactivity against the target and lack of other biological activities must be thoroughly validated. |
For this compound, a specific inactive analog is not readily described in publicly available literature. Therefore, the vehicle control (DMSO) is the most common and appropriate negative control for most experimental applications.
Experimental Data: this compound vs. Vehicle Control
The following table summarizes representative data from a cell viability assay comparing the effects of this compound with a vehicle control on a cancer cell line expressing an ALK fusion protein.
| Treatment | Concentration (nM) | Cell Viability (%) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100 | ± 5.2 |
| This compound | 1 | 85 | ± 4.8 |
| This compound | 10 | 52 | ± 3.1 |
| This compound | 100 | 15 | ± 2.5 |
| This compound | 1000 | 5 | ± 1.9 |
Note: This data is representative and intended for illustrative purposes.
Key Experimental Protocols
Accurate assessment of this compound's activity requires well-defined experimental protocols. Below are methodologies for two fundamental assays used to characterize kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells harboring an ALK or ROS1 fusion (e.g., H3122, HCC78) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.1%. Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot for ALK Phosphorylation
This technique is used to assess the direct inhibitory effect of this compound on the autophosphorylation of ALK.
Protocol:
-
Cell Treatment and Lysis: Treat ALK-positive cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ALK (e.g., p-ALK Tyr1604) and an antibody for total ALK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex signaling pathways affected by this compound and the experimental procedures used to study it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Methods to Confirm WY-135's Effects on the MEK/ERK Pathway
A Comparative Guide for Preclinical Validation
This guide provides researchers, scientists, and drug development professionals with a comparative overview of orthogonal experimental methods to validate the biological effects of WY-135, a novel and potent inhibitor of MEK1/2 kinases. The primary, hypothesis-generating observation is that this compound reduces cell viability in BRAF-mutant cancer cell lines. To build a robust case for its mechanism of action, it is crucial to employ a series of independent assays that measure different biological endpoints.
Orthogonal validation uses multiple, distinct methods that rely on different principles to confirm a scientific finding.[1][2] This approach strengthens the confidence in the proposed mechanism of action by demonstrating that the observed effects are not an artifact of a single experimental technique.[1][2] This guide details three key orthogonal methods: Western Blot for target pathway modulation, a BrdU incorporation assay for direct measurement of DNA synthesis, and cell cycle analysis via flow cytometry.
The MAPK/ERK Signaling Pathway and this compound's Target
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation.[3] In many cancers, mutations in genes like BRAF or RAS lead to the continuous activation of this pathway, driving uncontrolled cell growth. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, phosphorylating and activating their only known substrates, ERK1 and ERK2. This compound is designed to allosterically inhibit MEK1/2, thereby preventing ERK1/2 activation and blocking downstream signaling.
Orthogonal Validation Workflow
A logical workflow ensures that each experimental result builds upon the last, creating a cohesive argument for the compound's mechanism of action. The proposed workflow begins with confirming target engagement within the cell, followed by assays that measure the direct functional consequences of this engagement on cell division and proliferation.
Comparative Data Summary
The following table summarizes representative quantitative data from the three orthogonal methods, comparing the effects of a vehicle control against treatment with this compound in a BRAF-mutant melanoma cell line (e.g., A375).
| Method | Parameter Measured | Vehicle (DMSO) | This compound (100 nM) | Conclusion |
| Western Blot | Normalized p-ERK/Total ERK Ratio | 1.0 | 0.15 | 85% inhibition of ERK phosphorylation |
| BrdU Assay | % BrdU Positive Cells | 45% | 8% | Significant decrease in S-phase cells |
| Cell Cycle Analysis | % Cells in G0/G1 Phase | 50% | 78% | Induction of G0/G1 cell cycle arrest |
| Cell Cycle Analysis | % Cells in S Phase | 35% | 12% | Reduction in DNA replication phase |
| Cell Cycle Analysis | % Cells in G2/M Phase | 15% | 10% | Minor change in G2/M phase |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay directly measures the phosphorylation status of ERK1/2, the immediate downstream target of MEK1/2. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK provides strong evidence of target engagement.
-
Cell Seeding and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels. Treat cells with this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein samples, mix with Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
BrdU Cell Proliferation Assay
This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle. A decrease in BrdU incorporation is a direct measure of reduced DNA synthesis and anti-proliferative activity.
-
Cell Seeding and Labeling: Plate cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for 24-48 hours. Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution, and add a fixing/denaturing solution to the cells for 30 minutes at room temperature to expose the incorporated BrdU.
-
Immunodetection:
-
Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
-
Signal Development and Measurement: Add a TMB substrate and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A MEK inhibitor is expected to cause cells to arrest in the G0/G1 phase, preventing them from entering the S phase for DNA replication.
-
Cell Preparation and Treatment: Seed cells in 6-well plates. Treat with this compound or vehicle for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash with PBS and fix by adding the cells dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
-
DNA Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Synthesis of Findings
The convergence of evidence from these independent assays provides a robust validation of this compound's mechanism of action. Each result logically follows from the last, painting a clear picture from molecular target inhibition to the ultimate cellular phenotype.
References
A Comparative Analysis of WY-135 and Other Second-Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, WY-135, with other established second-generation inhibitors: alectinib, ceritinib, and brigatinib. The comparison is based on publicly available preclinical data, with a focus on inhibitory potency against wild-type ALK and clinically relevant resistance mutations.
Introduction to Second-Generation ALK Inhibitors
The development of ALK inhibitors has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). First-generation inhibitors, such as crizotinib, demonstrated significant efficacy; however, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors. Second-generation ALK inhibitors were designed to have improved potency against wild-type ALK and to overcome common crizotinib resistance mechanisms. This guide introduces this compound, a novel 2,4-diarylaminopyrimidine analogue, and compares its preclinical profile to that of the approved second-generation ALK inhibitors alectinib, ceritinib, and brigatinib.
Biochemical Potency Against Wild-Type and Mutant ALK
The in vitro inhibitory activity of this compound and other second-generation ALK inhibitors against wild-type ALK and key resistance mutations is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type ALK and Crizotinib-Resistant L1196M Mutant
| Inhibitor | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) |
| This compound | 1.4 | 3.1 |
| Alectinib | 1.9 | 3.5 |
| Ceritinib | 0.2 | 2.3 |
| Brigatinib | 0.6 | 1.7 |
Table 2: Inhibitory Activity (IC50, nM) Against the Highly Resistant G1202R Mutant
| Inhibitor | ALK G1202R IC50 (nM) |
| This compound | 8.7 |
| Alectinib | >1000 |
| Ceritinib | >1000 |
| Brigatinib | 4.9 |
Data Interpretation: The data indicates that this compound is a potent inhibitor of wild-type ALK, with potency comparable to other second-generation inhibitors. Notably, this compound demonstrates significant activity against the L1196M "gatekeeper" mutation, a common mechanism of resistance to crizotinib. Furthermore, this compound shows promising activity against the highly resistant G1202R mutation, which confers resistance to both first- and some second-generation ALK inhibitors. Brigatinib is the only other second-generation inhibitor in this comparison with significant reported activity against the G1202R mutant.
Cellular Activity of this compound
In preclinical studies, this compound has been shown to inhibit the proliferation of ALK-dependent cancer cell lines. It effectively suppresses the phosphorylation of ALK and its downstream signaling proteins, leading to cell cycle arrest at the G1 phase and the induction of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
ALK Signaling Pathway and Inhibition by this compound
Experimental Workflow for IC50 Determination
Comparative Activity Spectra of ALK Inhibitors
Experimental Protocols
In Vitro ALK Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against ALK kinase.
-
Reagents and Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of ALK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the peptide substrate and ATP (final concentration at the Km for ATP).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes a method to assess the effect of ALK inhibitors on the viability of ALK-positive cancer cells.
-
Reagents and Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Western Blot Analysis of ALK Phosphorylation
This protocol is for detecting the phosphorylation status of ALK and its downstream effectors in response to inhibitor treatment.
-
Reagents and Materials:
-
ALK-positive cancer cell line
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Conclusion
This compound is a potent second-generation ALK inhibitor with a compelling preclinical profile. Its significant activity against the G1202R mutation, a key mechanism of resistance to other ALK inhibitors, suggests that it may have a role in treating patients who have developed resistance to currently available therapies. Direct comparative head-to-head in vivo studies and eventual clinical trials will be necessary to fully elucidate the therapeutic potential of this compound relative to other second-generation ALK inhibitors. This guide provides a foundational comparison based on available in vitro data to aid researchers and drug development professionals in their evaluation of this novel compound.
Cross-Reactivity Profile of the Dual ALK/ROS1 Kinase Inhibitor WY-135
A Comparative Guide for Researchers and Drug Development Professionals
The small molecule inhibitor WY-135 has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) tyrosine kinases, two key targets in cancer therapy. Understanding the selectivity of such inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by available experimental data and detailed methodologies.
Potency Against Primary Targets
This compound demonstrates high potency against its primary targets, ALK and ROS1, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. This potent activity forms the basis of its therapeutic potential in cancers driven by alterations in these kinases.
| Kinase | IC50 (nM) |
| ALK | 1.4[1] |
| ROS1 | 1.1[1] |
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of other kinases. The following table summarizes the cross-reactivity data, showcasing the percentage of inhibition at a given concentration. A lower percentage of inhibition indicates higher selectivity for the primary targets.
| Kinase | % Inhibition @ 1 µM |
| Primary Targets | |
| ALK | 100% (based on IC50) |
| ROS1 | 100% (based on IC50) |
| Off-Target Kinases | |
| Data not publicly available in the searched resources. |
Note: A comprehensive kinase selectivity panel profiling the percentage of inhibition of this compound against a broad range of kinases was not available in the public resources searched. The primary publication by Wang Y, et al. (2018) mentions the evaluation of selectivity, but the detailed supplementary data containing the full panel results could not be retrieved.
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways activated by ALK and ROS1. These pathways are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the points of inhibition by this compound in the ALK and ROS1 signaling cascades.
Caption: Inhibition of ALK and ROS1 by this compound blocks downstream signaling.
Experimental Protocols
The determination of kinase inhibition is a critical step in drug discovery. Below is a detailed, generalized protocol for a biochemical kinase inhibition assay, based on commonly used methods like the ADP-Glo™ assay, which is representative of the type of assay likely used to evaluate this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Principle)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
I. Materials and Reagents:
-
Recombinant human ALK or ROS1 kinase
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound (or other test inhibitor)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
II. Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical kinase inhibition assay.
III. Detailed Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: To the wells of a 384-well plate, add the kinase and substrate at their optimized concentrations in kinase assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
IV. Data Analysis:
-
Subtract the background luminescence (from wells with no kinase) from all experimental wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a highly potent dual inhibitor of ALK and ROS1. While comprehensive public data on its cross-reactivity with a wide range of other kinases is currently limited, the available information points towards a targeted inhibitory profile. Further investigation into its selectivity across the human kinome is essential for a complete understanding of its therapeutic potential and to anticipate any potential off-target effects in a clinical setting. The provided experimental protocol offers a robust framework for conducting such kinase inhibition studies.
References
A Comparative Guide to the Reproducibility of WY-135 Experimental Data
This guide provides a comprehensive comparison of the experimental data for WY-135, a novel dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1), with other established ALK and ROS1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of this compound's performance based on available preclinical data.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency of this compound against ALK and ROS1 kinases, alongside a selection of other widely recognized inhibitors targeting these kinases. This data is compiled from various preclinical studies to facilitate a comparative analysis.
Table 1: Inhibitory Potency (IC50) Against ALK
| Compound | IC50 (nM) | Notes |
| This compound | 1.2 | A novel and potent ALK inhibitor. |
| Crizotinib | 20-60 | First-generation ALK inhibitor. |
| Ceritinib | 0.2-2 | Second-generation ALK inhibitor. |
| Alectinib | 1.9 | Second-generation ALK inhibitor with CNS activity. |
| Brigatinib | 0.4-1.2 | Second-generation ALK inhibitor effective against many resistance mutations. |
| Lorlatinib | 0.6-1.1 | Third-generation ALK inhibitor with broad coverage of resistance mutations and CNS penetration. |
Table 2: Inhibitory Potency (IC50) Against ROS1
| Compound | IC50 (nM) | Notes |
| This compound | 0.48 | Demonstrates high potency against ROS1. |
| Crizotinib | 1.7-5 | Also a potent ROS1 inhibitor. |
| Ceritinib | 0.6-2.5 | Effective against ROS1 in addition to ALK. |
| Lorlatinib | 0.07-0.2 | Potent inhibitor of ROS1. |
| Entrectinib | 0.2 | A potent inhibitor of ROS1, ALK, and TRK kinases. |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key in vitro experiments are provided below.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for each compound is determined using a biochemical kinase assay.
-
Reagents : Recombinant human ALK or ROS1 kinase domain, ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds (this compound and alternatives).
-
Procedure :
-
The kinase reaction is initiated by mixing the recombinant kinase, substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
After incubation at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by capturing the phosphorylated substrate on a filter plate followed by detection with a phosphorylation-specific antibody.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
The anti-proliferative effects of the inhibitors on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines : ALK-positive (e.g., Karpas-299, H2228) or ROS1-positive cancer cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Analysis : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis
The effect of the inhibitors on the cell cycle distribution is analyzed by flow cytometry.
-
Procedure :
-
Cells are treated with the test compounds at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the individual cells is measured using a flow cytometer.
-
-
Data Analysis : The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content using appropriate software.
Western Blot Analysis
The impact of the inhibitors on key signaling proteins is evaluated by Western blotting.
-
Procedure :
-
Cells are treated with the inhibitors for a specified time.
-
The cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis : The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: ALK Signaling Pathway Inhibition by this compound.
Caption: ROS1 Signaling Pathway Inhibition by this compound.
Caption: General In Vitro Experimental Workflow.
A Comparative Analysis of WY-135 and Established ROS1 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel dual ALK/ROS1 inhibitor, WY-135, against established first and next-generation ROS1 inhibitors approved for clinical use. The following sections detail the biochemical potency, clinical efficacy, and resistance profiles of these compounds, supported by experimental data and methodologies, to inform preclinical research and drug development strategies.
Biochemical Potency and Kinase Selectivity
The in vitro inhibitory activity of this compound and other prominent ROS1 inhibitors is a critical measure of their therapeutic potential. As indicated in the following table, this compound demonstrates potent inhibition of ROS1, comparable to established agents.
| Inhibitor | IC50 (ROS1) | IC50 (ALK) | Other Key Targets | Generation |
| This compound | 1.1 nM[1] | 1.4 nM[1] | Not specified | Investigational |
| Crizotinib | ~60 nM | ~40-60 nM | MET | First |
| Entrectinib | Potent (details vary) | Yes | TRKA/B/C, ALK[2][3] | First |
| Lorlatinib | Potent (details vary) | Yes | ALK[4] | Third |
| Repotrectinib | Potent (details vary) | Yes | TRKA/B/C, ALK | Next |
| Taletrectinib | Potent (details vary) | Not specified | Not specified | Next |
Clinical Efficacy in ROS1-Positive NSCLC
The clinical performance of approved ROS1 inhibitors in patients with ROS1-positive non-small cell lung cancer (NSCLC) provides a benchmark for evaluating investigational compounds like this compound.
| Inhibitor | Overall Response Rate (ORR) - TKI-Naïve | Median Duration of Response (DoR) - TKI-Naïve | Intracranial ORR |
| Crizotinib | 72% | 17.6 months | Limited |
| Entrectinib | 78% | 12+ months (55% of patients) | 80% |
| Repotrectinib | 79% | 34.1 months | 89% |
| Lorlatinib | 62% | 21 months | High |
| Taletrectinib | 90.6% (TRUST-I) / 85% (TRUST-II) | 12+ months (72% TRUST-I / 63% TRUST-II) | 87.5% (TKI-Naïve) |
Activity Against Resistance Mutations
A critical challenge in targeted therapy is the emergence of resistance mutations. Next-generation ROS1 inhibitors are specifically designed to overcome these mutations, a key consideration for the development of new agents like this compound. Repotrectinib, for instance, has shown significant activity against the G2032R solvent front mutation, a common mechanism of resistance to first-generation inhibitors like crizotinib and entrectinib. In the TRIDENT-1 trial, repotrectinib demonstrated a 59% overall response rate in patients with the G2032R mutation. Similarly, taletrectinib has also shown effectiveness against ROS1 mutations associated with resistance to other TKIs, including G2032R.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of kinase inhibitors. Below are outlines of key experimental protocols.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant ROS1 kinase, ATP, substrate peptide (e.g., poly-Glu-Tyr), test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the recombinant ROS1 kinase.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells harboring a ROS1 fusion.
Methodology:
-
Cell Lines: Human cancer cell lines with a known ROS1 fusion (e.g., HCC78).
-
Reagents: Cell culture medium, fetal bovine serum, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound.
-
After a 72-hour incubation period, the viability reagent is added to the wells.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined by plotting viability against compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Procedure:
-
Human cancer cells with a ROS1 fusion are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is assessed by comparing the tumor growth in the treatment group to the control group.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental processes discussed, the following diagrams are provided.
Caption: Simplified ROS1 signaling pathway leading to cell proliferation and survival.
Caption: Standard experimental workflow for preclinical evaluation of ROS1 inhibitors.
Caption: Logical comparison of first, next-generation, and investigational ROS1 inhibitors.
References
A Head-to-Head Comparison: In Vivo Efficacy of WY-135 versus Lorlatinib in ALK-Positive Cancers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical ALK/ROS1 inhibitor WY-135 and the FDA-approved third-generation ALK/ROS1 inhibitor lorlatinib. This document synthesizes available data on their mechanisms of action, in vitro potency, and, where available, in vivo efficacy, to inform ongoing research and drug development efforts in the field of targeted cancer therapy.
Introduction: Targeting ALK/ROS1 in Cancer
Anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through genetic rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) targeting ALK and ROS1 has revolutionized the treatment landscape for patients with these specific molecular alterations.
Lorlatinib (brand name Lorbrena) is a potent, third-generation TKI that has demonstrated significant clinical efficacy, including in patients with brain metastases and those who have developed resistance to earlier-generation ALK inhibitors. This compound, also known as compound 34c, is a novel, preclinical dual ALK/ROS1 inhibitor designed to overcome crizotinib resistance. This guide provides a detailed comparison of the preclinical data available for both compounds.
Mechanism of Action and Signaling Pathway
Both lorlatinib and this compound are ATP-competitive inhibitors that target the kinase domain of ALK and ROS1. By binding to the ATP-binding pocket, they block the autophosphorylation and activation of these kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Comparative In Vitro Potency
Both this compound and lorlatinib have demonstrated high potency against wild-type ALK and ROS1, as well as a range of clinically relevant resistance mutations.
| Target | This compound (IC₅₀, nM) | Lorlatinib (IC₅₀, nM) |
| ALK (wild-type) | 1.4[1] | ~1-20 (cell-based) |
| ROS1 (wild-type) | 1.1[1] | ~1-10 (cell-based) |
| ALK L1196M | Potent | Potent |
| ALK G1202R | 8.7 | Potent |
| ALK C1156Y | Not Reported | Potent |
| ALK I1171T | Not Reported | Potent |
| ALK F1174L | Not Reported | Potent |
| ALK G1269A | Not Reported | Potent |
Table 1: Comparative in vitro inhibitory concentrations (IC₅₀) of this compound and lorlatinib against ALK, ROS1, and common resistance mutations. Data for lorlatinib is compiled from multiple preclinical studies.
In Vivo Efficacy: A Data Gap for this compound
A critical aspect of preclinical drug evaluation is the assessment of in vivo efficacy in relevant animal models. While extensive in vivo data is available for lorlatinib, demonstrating its potent anti-tumor activity, publicly accessible in vivo efficacy data for this compound is currently unavailable. The pivotal publication describing this compound (compound 34c) focuses on its design, synthesis, and in vitro characterization.
In Vivo Efficacy of Lorlatinib
Lorlatinib has been extensively evaluated in various preclinical in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These studies have consistently demonstrated its ability to induce tumor regression and prolong survival.
| Cell Line | Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Karpas-299 | Anaplastic Large Cell Lymphoma (ALK+) | Nude Mice | 0.1 mg/kg, p.o., BID | Significant tumor regression | [2] |
| H2228 | Non-Small Cell Lung Cancer (EML4-ALK) | Nude Mice | 1.5 mg/kg, p.o., daily | Significant tumor regression | [1] |
| H3122 | Non-Small Cell Lung Cancer (EML4-ALK) | Nude Mice | Not specified | Significant tumor regression |
Table 2: Summary of in vivo efficacy of lorlatinib in selected xenograft models. p.o. = oral administration; BID = twice daily.
In Vivo Efficacy of this compound
As of the latest review of published literature, in vivo studies evaluating the anti-tumor efficacy of this compound in animal models have not been reported. Therefore, a direct comparison of the in vivo efficacy of this compound with lorlatinib cannot be made at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo evaluation of ALK inhibitors.
General Xenograft Model Experimental Workflow
The establishment and use of xenograft models for testing the efficacy of cancer therapeutics typically follow a standardized workflow.
Detailed Protocol for a Lorlatinib In Vivo Study (Karpas-299 Xenograft Model)
The following protocol is based on a study by Gambacorti-Passerini et al. (2018).
-
Cell Line: Karpas-299 (human anaplastic large cell lymphoma, ALK-positive).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Implantation: Ten million Karpas-299 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., three times a week) using calipers. The formula (d² x D)/2 is often used, where 'd' is the shorter and 'D' is the longer diameter.
-
Randomization: When tumors reach a predetermined average size (e.g., 200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Formulation and Administration: Lorlatinib is suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose/0.1% Tween80). Administration is typically oral (p.o.) via gavage. In this study, a starting dose of 0.1 mg/kg was given twice daily (BID).
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI). Animal body weight is also monitored as an indicator of toxicity.
Discussion and Future Perspectives
Lorlatinib has set a high bar for new ALK inhibitors, with its impressive systemic and intracranial activity, and its efficacy in heavily pretreated patient populations. For a new compound like this compound to be considered a viable alternative, it would need to demonstrate at least one of the following in future preclinical and clinical studies:
-
Superior potency against a broader range of resistance mutations, including compound mutations that can arise after lorlatinib treatment.
-
An improved safety profile with fewer off-target effects.
-
Enhanced pharmacokinetic properties, such as better oral bioavailability or central nervous system penetration.
-
Efficacy in models of lorlatinib resistance.
Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to determine its potential for clinical development. Direct, head-to-head preclinical studies comparing this compound and lorlatinib in various ALK-driven cancer models, including those with acquired resistance to lorlatinib, would be highly informative for the field.
Conclusion
While this compound shows promise as a potent in vitro inhibitor of ALK and ROS1, a direct comparison of its in vivo efficacy against lorlatinib is not currently possible due to a lack of published data. Lorlatinib remains a benchmark third-generation ALK inhibitor with robust and well-documented preclinical and clinical efficacy. The future development of this compound will depend on demonstrating a compelling in vivo profile that can address the remaining challenges in the treatment of ALK-positive cancers.
References
A Researcher's Guide to Target Engagement: Evaluating the Cellular Thermal Shift Assay (CETSA) for the Kinase Inhibitor WY-135
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex environment of a cell is a critical step in establishing its mechanism of action and advancing it through the drug discovery pipeline. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for a hypothetical kinase inhibitor, WY-135, against other common target engagement methodologies. We will delve into the experimental data, provide detailed protocols, and visualize key processes to aid in making informed decisions for your research.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein in a cellular context.[1] The core principle of CETSA is based on ligand-induced thermal stabilization.[2][3] When a small molecule like this compound binds to its target kinase, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[4] By heating cell lysates or intact cells and then quantifying the amount of soluble (non-denatured) target protein, we can infer target engagement. An increase in the soluble protein fraction at elevated temperatures in the presence of the compound indicates that the drug has reached and bound to its target.[1]
This guide will compare CETSA with two other widely used target engagement assays: Drug Affinity Responsive Target Stability (DARTS) and NanoBioluminescence Resonance Energy Transfer (NanoBRET). Each method offers unique advantages and is suited for different stages of the drug discovery process.
Comparative Analysis of Target Engagement Assays for this compound
To provide a clear comparison, we present hypothetical data for this compound, a novel inhibitor of a specific mitogen-activated protein kinase (MAPK) involved in a cancer signaling pathway.
Data Presentation
| Assay | Principle | This compound EC₅₀ (Target Engagement) | Advantages | Limitations |
| CETSA (Western Blot) | Ligand-induced thermal stabilization of the target protein. | 1.2 µM | - Label-free, no compound or protein modification required.- Measures target engagement in a native cellular environment.- Applicable to a wide range of protein targets. | - Lower throughput compared to some other methods.- Requires a specific antibody for detection.- Not all proteins exhibit a clear thermal shift upon ligand binding. |
| DARTS | Ligand-binding induced protection from proteolysis. | 1.5 µM | - Label-free approach.- Can be used with cell lysates, purified proteins, or tissue extracts.- May detect weak or transient interactions. | - Requires careful optimization of protease concentration and digestion time.- Not all proteins are amenable to proteolytic protection upon ligand binding. |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged target protein and a fluorescently labeled tracer. | 0.8 µM | - High-throughput and suitable for screening.- Provides real-time kinetic data in living cells.- High sensitivity and quantitative results. | - Requires genetic modification of the target protein (fusion with NanoLuc).- The tag could potentially interfere with protein function or localization.- Requires a specific fluorescent tracer. |
Note: The EC₅₀ values presented are hypothetical for comparative purposes.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol describes a standard Western blot-based CETSA to determine the target engagement of this compound with its target kinase in cultured cancer cells.
Materials:
-
Cancer cell line expressing the target kinase
-
This compound compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the target kinase
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate the cancer cells and grow them to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined incubation time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles.
-
Clarify the lysates by centrifugation to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Detection and Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the soluble protein fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement. For isothermal dose-response (ITDR) CETSA, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the compound concentration.
-
Mandatory Visualizations
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
References
- 1. pelagobio.com [pelagobio.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of WY-135: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the research chemical WY-135, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) receptor tyrosine kinase.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is the first step in safe handling. Key quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 2163060-83-9 |
| Molecular Formula | C₂₈H₃₄ClN₉O₃S |
| Molecular Weight | 612.15 g/mol |
| Appearance | Crystalline solid |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term. Keep in a dry and dark place. |
Proper Disposal Procedures
According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture. However, it is imperative to follow standard laboratory safety protocols and local regulations for the disposal of all chemical waste.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Always consult and adhere to your institution's specific guidelines, as well as local, state, and federal regulations for chemical waste disposal.
-
Original Container: Whenever possible, keep the compound in its original container. Ensure the label is intact and legible.
-
Waste Segregation: Dispose of this compound waste in a designated chemical waste container for non-hazardous materials. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent, such as ethanol, followed by a thorough wash. Dispose of all contaminated personal protective equipment (PPE) and cleaning materials as chemical waste.
-
Contact EHS: For large spills or if you are unsure about the appropriate disposal method, contact your institution's EHS office for guidance.
Experimental Protocols
This compound has been evaluated in various in vitro assays to determine its efficacy as an ALK and ROS1 inhibitor. Below is a detailed methodology for a common cell viability assay used to assess the anti-proliferative effects of compounds like this compound.
Cell Viability (MTT) Assay:
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture human cancer cell lines expressing ALK or ROS1 (e.g., H2228, Karpas-299) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Add the diluted compound to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate the cells with the compound for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the ALK and ROS1 receptor tyrosine kinases. The downstream signaling pathways of these kinases are critical for cell proliferation, survival, and differentiation. Understanding these pathways provides context for the mechanism of action of this compound.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Essential Safety and Handling Protocols for WY-135 (WAY-169916)
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for handling the compound WY-135, identified for the purpose of this document as WAY-169916. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal. Our commitment is to furnish comprehensive safety information, building a foundation of trust and becoming your preferred source for laboratory safety and chemical handling intelligence.
According to the available Safety Data Sheet (SDS), WAY-169916 is not classified as a hazardous substance or mixture. However, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following recommendations represent best practices for handling non-hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a minimum level of personal protective equipment should be employed to safeguard against unforeseen reactions and contamination. The following table summarizes the recommended PPE for handling this compound (WAY-169916).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. | To prevent direct skin contact and potential absorption of the compound. |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant safety glasses with side shields. | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. | To protect skin and personal clothing from spills. |
| Respiratory | Not generally required | A dust mask may be considered if handling large quantities of powder to minimize inhalation of fine particulates. | To prevent inhalation of airborne particles, particularly when working with powders. |
Experimental Protocols: General Handling and Disposal Workflow
The following is a generalized workflow for handling this compound (WAY-169916) in a laboratory setting. This protocol should be adapted to the specific requirements of your experimental design.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for WAY-169916.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a clean and uncluttered workspace. A chemical fume hood is recommended if there is a potential for aerosol generation.
-
Have a spill kit readily accessible.
-
-
Compound Handling and Experimentation:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound. If it is a powder, handle it gently to minimize dust generation.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Conduct the experiment, following your specific research protocol.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area with an appropriate cleaning agent after the experiment is complete.
-
Dispose of contaminated consumables (e.g., pipette tips, weighing paper) in a designated chemical waste container.
-
For unused or waste quantities of this compound (WAY-169916), follow your institution's chemical waste disposal procedures. As it is not classified as hazardous, it may be permissible for standard chemical waste streams, but always confirm with your institution's Environmental Health and Safety (EHS) department.
-
Dispose of gloves in the appropriate waste container.
-
Workflow for Handling this compound (WAY-169916)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
